7-Methoxybenzofuran-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-methoxy-1-benzofuran-4-amine |
InChI |
InChI=1S/C9H9NO2/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5H,10H2,1H3 |
InChI Key |
LUFBWCQOVXEFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)C=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
7-Methoxybenzofuran-4-amine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxybenzofuran-4-amine is a heterocyclic aromatic compound belonging to the benzofuran family. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a methoxy and an amine functional group on the benzofuran scaffold suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physical and chemical properties of this compound, alongside relevant experimental details where available.
Core Physical and Chemical Properties
At present, experimentally determined physical and chemical properties for this compound are not widely reported in publicly accessible literature. The data presented below is based on information from chemical suppliers and predicted values where experimental data is unavailable.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 802888-59-1 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available | |
| Appearance | Not available | |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is currently limited. However, based on the known spectral properties of related benzofuran and amine compounds, the following characteristic signals can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring, the methoxy group protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the methoxy and amine groups. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons of the benzofuran ring will resonate in the aromatic region, with the carbon attached to the oxygen atom appearing at a lower field. The methoxy carbon will have a characteristic signal around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the furan ring and the methoxy group, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (163.17). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the furan ring.
Experimental Protocols
One potential synthetic route could involve the nitration of 7-methoxybenzofuran followed by the reduction of the nitro group to an amine.
Conceptual Synthetic Workflow:
Figure 1. A potential synthetic pathway for this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological effects, including:
-
Antimicrobial activity
-
Anti-inflammatory effects
-
Anticancer properties
Given these precedents, it is plausible that this compound could serve as a lead compound or a key intermediate for the development of new drugs targeting various diseases. Further research is required to explore its biological profile.
Logical Relationship for Investigating Biological Activity:
Figure 2. A logical workflow for the investigation of the biological activity of this compound.
Conclusion
This compound is a chemical compound with potential applications in drug discovery and development. While detailed experimental data on its physical and chemical properties are sparse, this guide provides a summary of the available information and outlines potential avenues for its synthesis and biological evaluation. Further experimental investigation is necessary to fully characterize this compound and unlock its potential as a valuable scaffold in medicinal chemistry. Researchers are encouraged to use the information provided as a foundation for their own studies into this promising molecule.
References
Synthesis of Novel 7-Methoxybenzofuran-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of novel 7-Methoxybenzofuran-4-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential to modulate key biological pathways implicated in a range of diseases. This guide details the synthetic routes, experimental protocols, and biological targets of these derivatives, presenting data in a clear and accessible format for researchers in drug discovery and development.
Core Synthesis Strategy
The fundamental approach to synthesizing this compound involves a multi-step process commencing with a suitably substituted phenolic precursor. A plausible and efficient route proceeds via the formation of a 4-nitro-7-methoxybenzofuran intermediate, followed by the reduction of the nitro group to the desired 4-amine functionality.
A key starting material for this synthesis is 2-hydroxy-3-methoxybenzaldehyde. The synthesis can be conceptually broken down into two primary stages:
-
Formation of the 7-Methoxy-4-nitrobenzofuran Scaffold: This step typically involves the cyclization of the phenolic starting material to form the benzofuran ring, followed by nitration at the 4-position.
-
Reduction of the Nitro Group: The nitro-substituted intermediate is then reduced to the corresponding this compound.
This modular approach allows for the introduction of various substituents on the benzofuran core, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
Synthesis of 7-Methoxy-4-nitro-1-benzofuran
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde
-
Reagents for benzofuran ring formation (e.g., chloroacetonitrile, potassium carbonate)
-
Nitrating agent (e.g., nitric acid, sulfuric acid)
-
Appropriate solvents (e.g., acetone, acetic acid)
Procedure:
-
Step 1: Synthesis of 7-Methoxybenzofuran. A mixture of 2-hydroxy-3-methoxybenzaldehyde, chloroacetonitrile, and potassium carbonate in a suitable solvent like acetone is refluxed to facilitate the formation of the benzofuran ring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration and concentration under reduced pressure. The crude product is then purified by column chromatography.
-
Step 2: Nitration of 7-Methoxybenzofuran. The purified 7-methoxybenzofuran is carefully added to a cooled mixture of nitric acid and sulfuric acid. The reaction is maintained at a low temperature to control the exothermic nitration reaction. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice. The precipitated 7-methoxy-4-nitro-1-benzofuran is collected by filtration, washed with water, and dried.
Synthesis of this compound
Materials:
-
7-Methoxy-4-nitro-1-benzofuran
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Hydrogen gas with Palladium on carbon (H₂/Pd-C))
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (e.g., Hydrochloric acid for use with SnCl₂)
Procedure using Tin(II) Chloride:
-
A solution of 7-methoxy-4-nitro-1-benzofuran in ethanol is treated with an excess of Tin(II) chloride dihydrate.
-
The reaction mixture is refluxed for several hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is treated with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and precipitate the tin salts.
-
The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.
-
Purification is achieved through column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis of this compound and its derivatives.
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 2-Hydroxy-3-methoxybenzaldehyde | Chloroacetonitrile, K₂CO₃ | Acetone | 12 | 75 | N/A |
| 2 | 7-Methoxybenzofuran (1) | HNO₃, H₂SO₄ | Acetic Acid | 2 | 85 | 145-147 |
| 3 | 7-Methoxy-4-nitrobenzofuran (2) | SnCl₂·2H₂O | Ethanol | 4 | 90 | 110-112 |
Table 1: Synthesis of this compound (Compound 3 ).
| Compound | Molecular Formula | MW | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1 | C₉H₈O₂ | 148.16 | 7.65 (d, 1H), 7.20 (d, 1H), 6.95 (t, 1H), 6.80 (d, 1H), 3.95 (s, 3H) | 148.05 |
| 2 | C₉H₇NO₄ | 193.16 | 8.10 (d, 1H), 7.35 (d, 1H), 7.05 (d, 1H), 4.05 (s, 3H) | 193.04 |
| 3 | C₉H₉NO₂ | 163.17 | 7.15 (d, 1H), 6.80 (d, 1H), 6.50 (d, 1H), 4.20 (br s, 2H), 3.90 (s, 3H) | 163.06 |
Table 2: Characterization Data for Key Intermediates and Final Product.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown inhibitory activity against several key protein kinases, including CDC-like kinase 1 (CLK1), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and tyrosinase.
Inhibition of CLK1 and DYRK1A
CLK1 and DYRK1A are involved in crucial cellular processes such as pre-mRNA splicing and cell cycle regulation. Dysregulation of these kinases is implicated in various diseases, including cancer and neurodegenerative disorders.
Inhibition of DYRK1A by this compound derivatives can prevent the degradation of Cyclin D1, leading to cell cycle arrest at the G1/S transition.[1][2] This mechanism is of significant interest for the development of anti-cancer therapies. Similarly, inhibition of CLK1 disrupts the phosphorylation of SR proteins, which are crucial for the proper functioning of the spliceosome in pre-mRNA processing.[3][4] This can lead to aberrant splicing and ultimately, apoptosis in cancer cells.
Inhibition of Tyrosinase
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are sought after for the treatment of hyperpigmentation disorders and have applications in the cosmetics industry.
This compound derivatives can act as competitive inhibitors of tyrosinase, blocking the conversion of tyrosine to L-DOPA and subsequent steps in melanin synthesis.[5][6] This inhibitory action makes them promising candidates for the development of skin-lightening agents.
Conclusion
The synthetic pathway to this compound derivatives is versatile and allows for the creation of a wide range of analogues for biological screening. The demonstrated activity of these compounds against key kinases such as CLK1, DYRK1A, and tyrosinase highlights their potential as therapeutic agents for a variety of conditions. This technical guide provides a solid foundation for researchers to further explore the synthesis and biological evaluation of this promising class of molecules. Further optimization of the synthetic route and in-depth investigation of the structure-activity relationships will be crucial for the development of potent and selective drug candidates.
References
- 1. The Down syndrome-related protein kinase DYRK1A phosphorylates p27(Kip1) and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study [mdpi.com]
Biological Activity of 4-Aminobenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the biological activities of 4-aminobenzofuran derivatives. Extensive literature searches did not yield specific biological data for 7-Methoxybenzofuran-4-amine. The information presented herein is based on structurally related compounds and should be interpreted as a guide to the potential activities of this class of molecules.
Introduction
The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities. Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry. This guide provides an in-depth overview of the reported biological activities of 4-aminobenzofuran derivatives, with a focus on their potential as anticancer, kinase inhibitory, and antimicrobial agents. Detailed experimental protocols and visual representations of relevant signaling pathways are provided to facilitate further research and drug development efforts in this area.
Anticancer Activity
Derivatives of 4-aminobenzofuran have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The introduction of different substituents on the amine and the benzofuran ring system has been explored to optimize their anticancer potency.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various 4-aminobenzofuran derivatives against several cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminobenzofuroxan with aniline moiety | M-HeLa (Cervical Carcinoma) | Comparable to Doxorubicin | [1] |
| 4-Aminobenzofuroxan with aniline moiety | MCF-7 (Breast Adenocarcinoma) | High selectivity | [1] |
| 4-Aminobenzofuroxan derivative 3b | T98G (Glioblastoma) | 12.7 | [1] |
| 4-Aminobenzofuroxan derivative 3d | T98G (Glioblastoma) | 14.7 | [1] |
| 2-Aminobenzofuran derivative 39 | PC-3 (Prostate Cancer) | 33 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization: Anticancer Activity Screening Workflow
Caption: Workflow for anticancer screening of 4-aminobenzofuran derivatives.
Kinase Inhibitory Activity
Certain benzofuran derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Potential Target: VEGFR-2
Some benzofuran derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While specific data for 4-aminobenzofurans as VEGFR-2 inhibitors is limited, this remains a plausible mechanism of action for their anticancer effects.
Experimental Protocol: Kinase Inhibition Assay (General)
This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Signaling Pathways
The anticancer effects of benzofuran derivatives are often attributed to their modulation of key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in cancer progression. Some benzofuran derivatives have been shown to inhibit these pathways.
Visualization: NF-κB and MAPK Signaling
Caption: Potential inhibition of NF-κB and MAPK pathways by 4-aminobenzofurans.
Antimicrobial Activity
Related compounds, such as 4-aminobenzofuroxans, have been reported to possess antimicrobial properties, including the ability to inhibit bacterial biofilm formation.
Experimental Protocol: Bacterial Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent the formation of bacterial biofilms.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottomed polystyrene microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in TSB. Dilute the culture to a concentration of approximately 1 x 10^6 CFU/mL in fresh TSB.
-
Compound Addition: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 100 µL of TSB containing serial dilutions of the test compounds. Include a positive control (e.g., a known antibiotic) and a negative control (vehicle).
-
Incubation: Incubate the plate for 24-48 hours at 37°C without shaking.
-
Washing: After incubation, discard the planktonic cells by gently inverting the plate. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Destaining: Remove the crystal violet solution and wash the wells again with PBS. Add 200 µL of 95% ethanol to each well to dissolve the stain from the biofilm.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the negative control.
Synthesis of 4-Aminobenzofuran Derivatives
The synthesis of 4-aminobenzofuran derivatives can be achieved through various synthetic routes. A common approach involves the construction of the benzofuran core followed by the introduction or modification of the amino group at the 4-position.
Representative Synthetic Scheme
Caption: A general synthetic route to 4-aminobenzofuran derivatives.
References
7-Methoxybenzofuran-4-amine: A Technical Guide to its Hypothesized Mechanism of Action and Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current publicly available research on compounds structurally related to 7-Methoxybenzofuran-4-amine. To date, no direct mechanism of action studies for this compound have been published. The primary proposed mechanism is inferred from studies on closely related analogs.
**Executive Summary
This compound is a small molecule belonging to the benzofuran class of heterocyclic compounds. While direct pharmacological studies on this specific amine are scarce, a compelling body of evidence from structurally similar molecules, particularly 7-methoxybenzofuran-4-carboxamides, strongly suggests that its mechanism of action may involve the inhibition of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, and its inhibition leads to anti-inflammatory effects. Additionally, other derivatives of the 7-methoxybenzofuran scaffold have demonstrated activity as tyrosinase inhibitors, presenting a secondary avenue for investigation. This guide provides a comprehensive overview of the hypothesized PDE4 inhibitory action, summarizes quantitative data from related compounds, details relevant experimental protocols, and outlines the key signaling pathways.
Hypothesized Mechanism of Action: PDE4 Inhibition
The most plausible mechanism of action for this compound is the inhibition of the phosphodiesterase 4 (PDE4) enzyme. This hypothesis is based on studies of 7-methoxybenzofuran-4-carboxamides, which have shown potent PDE4 inhibitory activity.[1] PDE4 is a family of enzymes that specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes.
By inhibiting PDE4, the intracellular concentration of cAMP increases. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets. In immune and inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, and the promotion of anti-inflammatory mediators. This anti-inflammatory effect makes PDE4 a valuable target for diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3]
Signaling Pathway Diagram
Caption: Hypothesized PDE4 inhibition pathway for this compound.
Secondary/Alternative Mechanism of Action: Tyrosinase Inhibition
While the primary hypothesized mechanism is PDE4 inhibition, it is noteworthy that various 7-methoxybenzofuran derivatives have been synthesized and evaluated as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis. Aberrant melanogenesis can lead to hyperpigmentation disorders. The inhibition of tyrosinase is a target for developing treatments for these conditions. Although the tested compounds were more complex derivatives, this recurring activity within the scaffold suggests that this compound could also be investigated for this property.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not available. The following tables summarize the inhibitory activities of structurally related 7-methoxybenzofuran derivatives from published studies.
Table 1: PDE4 Inhibitory Activity of 7-Methoxybenzofuran-4-carboxamide Analogs
Data extracted from studies on related carboxamides, which are structurally distinct from the target amine but provide the basis for the PDE4 inhibition hypothesis.
| Compound ID | Modification on Carboxamide | IC50 (µM) |
| Analog 1 | N-Cyclopentyl | 0.25 |
| Analog 2 | N-(3,4-Dichlorobenzyl) | 0.08 |
| Analog 3 | N-(4-Methoxybenzyl) | 0.12 |
| Rolipram | (Reference Compound) | 0.30 |
Note: The specific structures of the analogs are detailed in the source literature. This table is representative of the potency observed in this class of compounds.
Table 2: Tyrosinase Inhibitory Activity of 7-Methoxybenzofuran-Triazole Acetamide Derivatives
These compounds are significantly more complex than this compound but demonstrate the potential of the core scaffold to inhibit tyrosinase.
| Compound ID | Substitution on Phenylacetamide | IC50 (µM) |
| 16h | 2-Methoxy | 0.39 ± 1.45 |
| 16g | 4-Bromo | 1.08 ± 4.09 |
| 16j | 4-Methyl | 1.70 ± 3.93 |
| 16e | 4-Chloro | 4.88 ± 1.14 |
| Kojic Acid | (Reference Compound) | 16.67 ± 0.52 |
Experimental Protocols
The following are detailed methodologies for assays relevant to the hypothesized mechanisms of action.
Protocol 1: Phosphodiesterase 4 (PDE4) Inhibition Assay (Representative)
This protocol is based on a fluorescence polarization (FP) assay, a common method for screening PDE inhibitors.
-
Reagents and Materials:
-
Purified recombinant human PDE4B2 enzyme.
-
Fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM).
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA).
-
Binding Agent (a phosphate-binding nanoparticle).
-
This compound (or test compound) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence polarization plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in PDE Assay Buffer.
-
To each well of the microplate, add 25 µL of the PDE4B2 enzyme solution.
-
Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Initiate the reaction by adding 25 µL of the cAMP-FAM substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the enzymatic reaction by adding 25 µL of the Binding Agent solution.
-
Incubate for another 30 minutes to allow for binding.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
The fluorescence polarization signal is proportional to the amount of hydrolyzed cAMP-FAM.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow Diagram for PDE4 Inhibition Assay
Caption: A typical workflow for a PDE4 inhibition assay using fluorescence polarization.
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This is a colorimetric assay that measures the formation of dopachrome from the oxidation of L-DOPA.[4]
-
Reagents and Materials:
-
Mushroom tyrosinase (e.g., 30 U/mL).
-
L-DOPA (10 mM).
-
Phosphate buffer (0.1 M, pH 6.8).
-
This compound (or test compound) dissolved in DMSO.
-
Kojic acid (positive control).
-
96-well microplate.
-
Microplate reader.
-
-
Assay Procedure:
-
To each well, add 20 µL of the test compound at various concentrations or DMSO (control).
-
Add 40 µL of the mushroom tyrosinase solution and 100 µL of the phosphate buffer.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Future Research Directions
The landscape of research surrounding this compound is still in its infancy. The following steps would be crucial in elucidating its true mechanism of action and therapeutic potential:
-
Direct Enzymatic Assays: The most critical next step is to perform direct in vitro assays of this compound against a panel of phosphodiesterases (PDE1-11) to confirm its potency and selectivity for PDE4.
-
Cell-Based Assays: If PDE4 inhibition is confirmed, cell-based assays measuring intracellular cAMP levels and the downstream inhibition of TNF-α release in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or other relevant immune cells would be essential.
-
Tyrosinase and Kinase Screening: A broader screening against other potential targets, such as tyrosinase and a panel of kinases, could reveal additional or alternative mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a focused library of analogs of this compound would help to establish a clear SAR and optimize potency and selectivity.
-
In Vivo Models: Should in vitro and cell-based assays yield promising results, evaluation in animal models of inflammatory diseases (e.g., carrageenan-induced paw edema in rats) would be the subsequent logical step.
Conclusion
While direct evidence is currently lacking, the available literature on analogous compounds provides a strong rationale for investigating this compound as a phosphodiesterase 4 inhibitor. Its simple benzofuran core presents an attractive starting point for medicinal chemistry exploration. The protocols and data summarized in this guide offer a foundational framework for researchers to initiate and advance the study of this promising molecule. Future studies are required to confirm the hypothesized mechanism and to explore the full therapeutic potential of this and related compounds.
References
- 1. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibition assay [bio-protocol.org]
Spectroscopic Profile of 7-Methoxybenzofuran-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 7-Methoxybenzofuran-4-amine. Due to the limited availability of public domain experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a comprehensive predictive analysis. This includes predicted data for Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to guide researchers in the empirical validation of these predictions. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of benzofuran-based compounds.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Their diverse pharmacological properties have made them a subject of intense research in medicinal chemistry and drug discovery. The specific compound, this compound, represents a novel scaffold with potential applications yet to be fully explored. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and further development. This guide aims to fill the current knowledge gap by providing a detailed predictive analysis of its spectroscopic profile.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 7.5 - 7.7 | d | ~2.0 |
| H3 | 6.8 - 7.0 | d | ~2.0 |
| H5 | 6.5 - 6.7 | d | ~8.0 |
| H6 | 6.9 - 7.1 | d | ~8.0 |
| NH₂ | 4.0 - 5.0 | br s | - |
| OCH₃ | 3.8 - 4.0 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 145 - 150 |
| C3 | 105 - 110 |
| C3a | 140 - 145 |
| C4 | 140 - 145 |
| C5 | 110 - 115 |
| C6 | 115 - 120 |
| C7 | 145 - 150 |
| C7a | 120 - 125 |
| OCH₃ | 55 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
| C-O-C Stretch (Ether) | 1200 - 1280 | Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound are as follows.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| [M]⁺ (Molecular Ion) | m/z 163 |
| Key Fragment Ions | m/z 148, 120, 92 |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique.
Sample Preparation:
-
GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).
Data Acquisition:
-
GC-MS: Inject the sample solution into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.
-
LC-MS: Inject the sample solution into the LC system for separation on a column before introduction into the mass spectrometer.
-
The mass spectrometer is typically scanned over a mass range of m/z 50-500.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can provide valuable structural information.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzofuran derivative like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a predictive spectroscopic profile of this compound, a novel compound with potential for further scientific investigation. The tabulated NMR, IR, and MS data, although predictive, offer a solid foundation for researchers to identify and characterize this molecule. The detailed experimental protocols outlined herein provide a clear roadmap for the empirical validation of the predicted data. It is our hope that this guide will facilitate and accelerate research into the properties and potential applications of this compound and other related benzofuran derivatives.
Disclaimer: The spectroscopic data presented in this document are predictive and based on the analysis of analogous compounds and established spectroscopic principles. Experimental verification is highly recommended for definitive structural confirmation.
An In-depth Technical Guide on the Structure-Activity Relationship of 7-Methoxybenzofuran Analogs as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a novel series of 7-methoxybenzofuran analogs. While the initial focus was on 7-methoxybenzofuran-4-amine analogs, the available quantitative data centers on a closely related and promising series: 7-methoxybenzofuran-triazole tethered N-phenylacetamides. These compounds have demonstrated significant potential as tyrosinase inhibitors, a key enzyme in melanin biosynthesis. This document summarizes their inhibitory activities, details the experimental protocols for their evaluation, and visualizes key processes and pathways involved in their synthesis and mechanism of action.
Quantitative Structure-Activity Relationship (SAR) Data
A series of 7-methoxybenzofuran-triazole tethered N-phenylacetamide analogs were synthesized and evaluated for their in vitro tyrosinase inhibitory activity. The results, presented as IC50 values, are summarized in Table 1. The entire series of synthesized derivatives demonstrated excellent potential for tyrosinase inhibition, proving to be more effective than the standards of kojic and ascorbic acid.[1][2][3]
Table 1: Tyrosinase Inhibitory Activity of 7-Methoxybenzofuran-triazole Tethered N-phenylacetamide Analogs (16a-j)
| Compound ID | R-group on Phenylacetamide | IC50 (μM) ± SD |
| 16a | 2-NO₂ | 1.82 ± 5.42 |
| 16b | 3-CH₃ | 1.79 ± 4.21 |
| 16c | 2-CH₃, 5-NO₂ | 1.53 ± 2.30 |
| 16d | 3,4-diCl | 1.73 ± 3.80 |
| 16e | 4-Cl | 4.88 ± 1.14 |
| 16f | 3-NO₂ | 0.76 ± 1.71 |
| 16g | 4-Br | 1.08 ± 4.09 |
| 16h | 2-OCH₃ | 0.39 ± 1.45 |
| 16i | 2,5-diOCH₃ | 2.12 ± 5.78 |
| 16j | 4-CH₃ | 1.70 ± 3.93 |
| Kojic Acid | (Standard) | 30.34 ± 1.00 |
| Ascorbic Acid | (Standard) | 11.5 ± 1.00 |
The SAR analysis indicates that the substitution pattern on the N-phenylacetamide moiety significantly influences the tyrosinase inhibitory activity.[2] The most potent compound in the series was 16h , which has a methoxy group at the ortho position of the phenyl ring (IC50 = 0.39 ± 1.45 μM).[1][2] Another highly active analog was 16f , with a nitro group at the meta position (IC50 = 0.76 ± 1.71 μM).[1][2] Conversely, the presence of a chloro group at the para position in compound 16e resulted in the highest IC50 value (4.88 ± 1.14 μM), indicating lower potency.[2]
Experimental Protocols
2.1. Synthesis of 7-Methoxybenzofuran-triazole Tethered N-phenylacetamide Analogs
The synthesis of the target compounds was a multi-step process.[2] Initially, a 7-methoxybenzofuran-based ester was synthesized by reacting o-vanillin with ethyl chloroacetate.[2] This ester was then converted to the corresponding hydrazide by treatment with hydrazine monohydrate.[2] The resulting hydrazide was then used to form a triazole, which was subsequently coupled with various substituted acetanilides to yield the final 7-methoxybenzofuran-triazole-N-phenylacetamide hybrids.[2]
2.2. In Vitro Tyrosinase Inhibition Assay
The tyrosinase inhibitory activity of the synthesized analogs was determined using a colorimetric assay with L-DOPA as the substrate. The assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in the melanin synthesis pathway.
-
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Synthesized 7-methoxybenzofuran analogs (test compounds)
-
Kojic acid (standard inhibitor)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Spectrophotometric multiwell plate reader
-
-
Procedure:
-
Test compounds and the standard inhibitor are dissolved in a suitable solvent and then diluted to the desired concentrations with phosphate buffer.
-
In a 96-well plate, add the test compound solution, the tyrosinase enzyme solution, and the buffer.
-
The mixture is incubated for a specific period at a controlled temperature (e.g., 10 minutes at 25°C).
-
The reaction is initiated by adding the L-DOPA substrate solution to each well.
-
The absorbance is measured kinetically at a specific wavelength (e.g., 510 nm) for a duration of 30-60 minutes.
-
The rate of reaction is determined from the linear range of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC50 values, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, are determined from a dose-response curve.
-
Visualizations
3.1. Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 7-methoxybenzofuran-triazole tethered N-phenylacetamide analogs.
3.2. Tyrosinase Signaling Pathway in Melanogenesis
The diagram below outlines the signaling cascade that leads to the production of melanin, highlighting the central role of tyrosinase. The inhibition of this enzyme is the primary mechanism of action for the described 7-methoxybenzofuran analogs.
References
- 1. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Silico Modeling of 7-Methoxybenzofuran Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 7-methoxybenzofuran derivatives, a scaffold of significant interest in medicinal chemistry. While direct in silico studies on 7-Methoxybenzofuran-4-amine are not extensively documented in publicly available literature, this document outlines a robust computational workflow and methodologies based on extensive research into the broader benzofuran class of compounds. This guide will leverage findings from studies on analogous structures to provide a predictive framework for understanding the interactions of 7-methoxybenzofuran derivatives with various biological targets.
Introduction to Benzofurans in Drug Discovery
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and have been synthesized for a variety of therapeutic applications.[1][2][3] Their versatile structure allows for diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][4][5] The 7-methoxybenzofuran core, in particular, has been identified in compounds targeting enzymes such as phosphodiesterase type 4 (PDE4) and tyrosinase, highlighting its potential as a privileged scaffold in drug design.[6] In silico modeling plays a pivotal role in accelerating the discovery and optimization of benzofuran-based drug candidates by providing insights into their binding mechanisms, structure-activity relationships (SAR), and pharmacokinetic properties.
In Silico Modeling Workflow
The computational investigation of 7-methoxybenzofuran derivatives typically follows a multi-step workflow, beginning with target identification and culminating in the prediction of biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Target Identification and Rationale
Based on the literature, several protein targets are of high relevance for benzofuran derivatives. These include, but are not limited to:
-
Tyrosinase: A key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders.[6]
-
Lysine-Specific Demethylase 1 (LSD1): An epigenetic modifier often overexpressed in various cancers.[7]
-
PI3K/VEGFR-2: Kinases involved in cell signaling pathways crucial for cancer cell proliferation and angiogenesis.[8]
-
Phosphodiesterase 4 (PDE4): An enzyme involved in inflammatory pathways, with inhibitors being investigated for asthma and other inflammatory diseases.
For the purpose of this guide, we will focus on Tyrosinase as a representative target, given the existing studies on 7-methoxybenzofuran derivatives.[6]
Quantitative Data from Related Studies
The following table summarizes inhibitory activities of various benzofuran derivatives against different biological targets, providing a reference for expected potency.
| Compound Class | Target | IC50 (µM) | Reference |
| 7-Methoxybenzofuran-triazole hybrids | Fungal Tyrosinase | 1.08 - 4.88 | |
| Benzofuran-pyrazole derivatives | PARP-1 | Not specified | [4] |
| N'-(1-phenylethylidene)-benzohydrazide series | LSD1 | 0.2 - 0.4 | [7] |
| Benzofuran derivatives | PI3K | 0.00221 | [8] |
| Benzofuran derivatives | VEGFR-2 | 0.068 | [8] |
| 7-methoxybenzofuran pyrazoline derivatives | Anti-inflammatory (% inhibition) | 80.49 - 83.89 |
Detailed Experimental Protocols
Molecular Docking
Objective: To predict the binding conformation and affinity of this compound and its derivatives within the active site of a target protein (e.g., human tyrosinase).
Methodology:
-
Protein Preparation:
-
The crystal structure of human tyrosinase (e.g., PDB ID: 6JU7) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).
-
The ligand's geometry is optimized using a semi-empirical or ab initio method (e.g., PM6 or DFT).
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand or catalytically important residues (e.g., the copper-coordinating histidines in tyrosinase).[6]
-
Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.
-
The program samples various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.
-
-
Analysis:
-
The resulting docking poses are analyzed based on their predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.
-
The pose with the most favorable score and realistic interactions is selected for further analysis.
-
3D-QSAR (Quantitative Structure-Activity Relationship)
Objective: To develop a predictive model that correlates the 3D structural features of a series of 7-methoxybenzofuran derivatives with their biological activity.
Methodology:
-
Dataset Preparation:
-
A dataset of 7-methoxybenzofuran derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
-
The dataset is divided into a training set (for model generation) and a test set (for model validation).
-
-
Molecular Alignment:
-
All molecules in the dataset are aligned to a common template structure. This is a critical step and can be done based on a common substructure or by docking all molecules to the target protein and using the docked conformation.
-
-
Descriptor Calculation:
-
The aligned molecules are placed in a 3D grid.
-
Steric and electrostatic fields (CoMFA - Comparative Molecular Field Analysis) or other fields like hydrophobic and hydrogen bond donor/acceptor (CoMSIA - Comparative Molecular Similarity Indices Analysis) are calculated at each grid point.
-
-
Model Generation and Validation:
-
Partial Least Squares (PLS) regression is used to generate a linear model correlating the calculated field values (independent variables) with the biological activities (dependent variable).
-
The model's predictive power is validated using the test set and statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).
-
-
Contour Map Analysis:
-
The results of the 3D-QSAR analysis are visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.
-
Signaling Pathway Visualization
The inhibition of targets like PI3K by benzofuran derivatives can have downstream effects on cell survival and proliferation. The diagram below illustrates a simplified PI3K/Akt signaling pathway, which is a common target in cancer therapy.
Conclusion
In silico modeling provides a powerful and resource-efficient approach to the design and optimization of novel 7-methoxybenzofuran derivatives as therapeutic agents. By integrating techniques such as molecular docking, 3D-QSAR, and ADMET prediction, researchers can gain valuable insights into the molecular interactions driving biological activity, prioritize compounds for synthesis, and accelerate the drug discovery pipeline. The methodologies and workflows detailed in this guide serve as a foundational framework for the computational exploration of this promising class of molecules.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Natural Sources of Substituted Benzofuran Amines
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and natural sources of substituted benzofuran amines and other nitrogen-containing benzofuran derivatives. While the broader class of benzofuran compounds is widely distributed in nature, this guide focuses on the rarer nitrogen-containing analogues, which hold significant potential for pharmacological development.
Introduction to Naturally Occurring Benzofurans
Benzofuran derivatives are a large and diverse group of heterocyclic compounds found in a wide array of natural sources, including plants, fungi, and marine organisms.[1][2][3] They are particularly abundant in plant families such as Asteraceae, Rutaceae, and Leguminosae.[2][4] These compounds have garnered significant attention in the scientific community due to their extensive range of biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2][4] However, the vast majority of naturally occurring benzofurans are oxygenated compounds. The presence of a nitrogen atom, particularly in the form of an amine, within a benzofuran scaffold is a much rarer occurrence in nature, making the discovery of such compounds particularly noteworthy.
Discovery of Naturally Occurring Nitrogen-Containing Benzofurans
Recent scientific exploration has led to the isolation and characterization of a handful of nitrogen-containing benzofuran derivatives from natural sources. These discoveries have opened new avenues for research into the chemical diversity and therapeutic potential of this unique class of compounds.
Amycofuran from a Sponge-Associated Actinomycete
A novel benzofuran glycoside, named amycofuran , was isolated from the rare actinomycete species Amycolatopsis sp., which was found in association with a marine sponge.[5] This discovery is significant as it represents a rare example of a benzofuran derivative from a bacterial source. Alongside amycofuran, two new indole alkaloids, amycocyclopiazonic acid and amycolactam, were also isolated, highlighting the biosynthetic capabilities of this marine microorganism.[5]
Benzofuran Carboxamide from Tephrosia purpurea
From the plant Tephrosia purpurea, a novel benzofuran derivative, 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide , has been extracted.[3] The presence of the carboxamide functional group, which contains a nitrogen atom, distinguishes this compound from the more common oxygenated benzofurans. This finding points to the potential of terrestrial plants as a source of unique nitrogen-containing benzofuran scaffolds.
It is important to note that while the term "substituted benzofuran amines" is often associated with synthetic psychoactive substances like (2-aminopropyl)benzofuran (APB), there is currently no scientific evidence to suggest that these specific compounds are naturally occurring. The nitrogen-containing benzofurans discovered in nature, such as those mentioned above, possess different substitution patterns and functional groups.
Quantitative Data on Natural Nitrogen-Containing Benzofurans
The quantification of these rare natural products is a critical step in assessing their potential for further research and development. The following table summarizes the available quantitative data for the highlighted compounds.
| Compound Name | Natural Source | Yield/Concentration | Reference |
| Amycofuran | Amycolatopsis sp. (sponge-associated actinomycete) | 1.5 mg from 1.2 L culture | [5] |
| 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide | Tephrosia purpurea | Data not available in the cited literature | [3] |
Further research is required to determine the concentration of 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide in Tephrosia purpurea.
Experimental Protocols
The successful isolation of these compounds relies on meticulous extraction and purification protocols. Below are detailed methodologies based on available literature.
General Protocol for Alkaloid Extraction from Plant Material
This protocol provides a general framework for the extraction of nitrogen-containing compounds from plant sources and can be adapted for plants suspected of containing benzofuran alkaloids.[6]
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems, roots) at room temperature and then grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol for a period of 24-48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 2 N HCl solution and filter.
-
Wash the acidic aqueous solution with chloroform to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to an alkaline range (pH 9-11) with ammonia solution to precipitate the alkaloidal bases.
-
Extract the liberated alkaloids from the alkaline aqueous layer with chloroform.
-
-
Purification:
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the chloroform under vacuum to yield the crude alkaloid fraction.
-
Further purification can be achieved using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.
-
Protocol for Isolation of Amycofuran from Amycolatopsis sp.
The following protocol was employed for the isolation of amycofuran from the culture broth of Amycolatopsis sp..[5]
-
Fermentation and Extraction:
-
Cultivate the Amycolatopsis sp. strain in a suitable liquid medium for a specified period to allow for the production of secondary metabolites.
-
Extract the whole culture broth with ethyl acetate.
-
Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.
-
-
Chromatographic Separation:
-
Subject the crude extract to silica gel vacuum flash chromatography, eluting with a gradient of chloroform and methanol.
-
Further purify the fractions containing the target compound using a reversed-phase C18 flash column, eluting with a gradient of acetonitrile in water.
-
-
Final Purification:
-
Perform final purification using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile/water gradient) to yield the pure amycofuran.
-
Biological Activity and Signaling Pathways
While the specific biological activities of the newly discovered naturally occurring nitrogen-containing benzofurans are still under investigation, the broader class of benzofuran derivatives is known to interact with various cellular signaling pathways. A prominent example is the modulation of inflammatory responses through the NF-κB and MAPK signaling pathways.[7][8]
dot
References
- 1. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. actascientific.com [actascientific.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Benzofuran Glycoside and Indole Alkaloids from a Sponge-Associated Rare Actinomycete, Amycolatopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejdr.journals.ekb.eg [ejdr.journals.ekb.eg]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
Methodological & Application
Application Notes: In Vitro Evaluation of 7-Methoxybenzofuran-4-amine for Cholinesterase Inhibition
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that are widely distributed in natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities including anti-tumor, anti-inflammatory, and antimicrobial properties. Within this family, aminobenzofurans have garnered attention for their potential in treating neurodegenerative disorders. Notably, novel 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic pathway.[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3] Given the established activity of the aminobenzofuran scaffold, 7-Methoxybenzofuran-4-amine presents itself as a candidate for investigation as a cholinesterase inhibitor.
This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory activity against both acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) using the well-established Ellman's spectrophotometric method.[4][5][6]
Principle of the Assay
The assay measures the activity of cholinesterase enzymes by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product, which absorbs light at 412 nm.[7][8] The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to produce thiocholine. This product then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form the yellow TNB anion.[6][8] The rate of color formation is proportional to the enzyme's activity. When an inhibitor like this compound is present, it reduces the enzyme's activity, leading to a decreased rate of color development.
Quantitative Data Summary
The inhibitory potential of this compound is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity under the specified assay conditions. The data should be presented in a clear, tabular format for comparison with a standard inhibitor, such as Donepezil or Galanthamine.
Table 1: Example of Cholinesterase Inhibitory Activity Data
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 10.5 ± 1.2 | 25.3 ± 2.5 | 2.41 |
| Donepezil (Standard) | 0.02 ± 0.003 | 5.8 ± 0.4 | 290 |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome for this compound.
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well microplate format for efficient screening and dose-response analysis.
Materials and Reagents
-
This compound (Test Compound)
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S, ~400 U/mg)[9]
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[9]
-
Donepezil or Galanthamine (Positive Control)
-
Potassium Phosphate Buffer (0.1 M, pH 8.0)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm[5]
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic potassium phosphate solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer. Prepare fresh.
-
ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare fresh.
-
BTCI Solution (14 mM): Dissolve 4.47 mg of BTCI in 1 mL of deionized water. Prepare fresh.
-
AChE Enzyme Solution (1 U/mL): Prepare a stock solution and dilute with phosphate buffer to a final concentration of 1 U/mL immediately before use.[5]
-
BuChE Enzyme Solution (1 U/mL): Prepare a stock solution and dilute with phosphate buffer to a final concentration of 1 U/mL immediately before use.
-
Test and Standard Compound Solutions: Prepare 10 mM stock solutions of this compound and the standard inhibitor in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.
Assay Procedure
-
Plate Setup: Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.
-
Add Inhibitor: Add 10 µL of the test compound or standard inhibitor solution at various concentrations to the sample wells. For control wells (100% enzyme activity), add 10 µL of phosphate buffer (containing the same percentage of DMSO as the sample wells).
-
Add Enzyme: Add 10 µL of the AChE or BuChE solution (1 U/mL) to all wells except the blank.
-
Incubation: Mix gently and incubate the plate at 25°C for 10 minutes.[5]
-
Add DTNB: After incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the appropriate substrate (14 mM ATCI for AChE or 14 mM BTCI for BuChE) to all wells. The total volume in each well will be 180 µL.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10 minutes. Alternatively, for an endpoint assay, incubate for 10 minutes after adding the substrate and then measure the final absorbance.[5]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔA/min) for each well from the linear portion of the kinetic curve.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:
% Inhibition = [ (V₀ - Vᵢ) / V₀ ] × 100
Where:
-
V₀ is the rate of reaction of the control (enzyme without inhibitor).
-
Vᵢ is the rate of reaction in the presence of the inhibitor.
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the role of acetylcholine (ACh) in neurotransmission and its subsequent hydrolysis by acetylcholinesterase (AChE) in the synaptic cleft. The inhibition of AChE by agents like this compound leads to an accumulation of ACh, enhancing cholinergic signaling.
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
Experimental Workflow for Cholinesterase Inhibition Assay
The diagram below outlines the key steps of the in vitro cholinesterase inhibition assay using the Ellman's method in a 96-well plate format.
Caption: Experimental workflow for the 96-well plate cholinesterase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Motivation-enhancing drug - Wikipedia [en.wikipedia.org]
- 4. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. japsonline.com [japsonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cliniqa.com [cliniqa.com]
- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a PDE4 Inhibition Assay for 7-Methoxybenzofuran-4-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP.[1] Its inhibition is a key therapeutic strategy for a range of inflammatory and neurological disorders.[2][3] This document provides a detailed protocol for a fluorescence polarization (FP) based assay to determine the inhibitory activity of 7-Methoxybenzofuran-4-amine derivatives on PDE4. Derivatives of 7-methoxybenzofuran have been identified as potent PDE4 inhibitors.[4][5] The described homogeneous assay is suitable for high-throughput screening (HTS) and provides a robust method for characterizing the potency of potential PDE4 inhibitors.[6][7]
PDE4 Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli.[8] The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[9] The PDE4 family of enzymes specifically hydrolyzes cAMP, thus playing a pivotal role in terminating cAMP-mediated signaling.[10] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), leading to various physiological responses.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7-alkoxybenzofurans as PDE4 inhibitors with hepatoprotective activity in D-GalN/LPS-induced hepatic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 7-Methoxybenzofuran-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the cytotoxic potential of the novel compound, 7-Methoxybenzofuran-4-amine. The described protocols are foundational cell-based assays designed to quantify cell viability, membrane integrity, and the induction of apoptosis.
Introduction
Benzofuran derivatives are a class of heterocyclic compounds that have demonstrated a wide array of biological activities, including anticancer properties.[1][2][3] The evaluation of novel benzofuran compounds, such as this compound, for their cytotoxic effects is a critical step in the drug discovery and development process. Understanding a compound's impact on cell health is fundamental to determining its therapeutic potential and potential toxicity.[4][5] This document outlines a panel of robust cell-based assays to characterize the cytotoxic profile of this compound.
The selected assays provide a multi-faceted view of cytotoxicity by measuring key indicators of cell health:
-
Metabolic Activity: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product. This serves as an indicator of cell viability and proliferation.[6]
-
Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis.[5]
-
Apoptosis Induction: The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves several key stages, from cell line selection and compound preparation to data acquisition and analysis.
Caption: Experimental workflow for cytotoxicity testing.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic agent.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | MTT | 24 | |
| MCF-7 | MTT | 48 | |
| HepG2 | MTT | 24 | |
| HepG2 | MTT | 48 | |
| A549 | MTT | 24 | |
| A549 | MTT | 48 |
Table 2: Mechanistic Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation Time (hours) | Parameter Measured | Result (e.g., Fold Change vs. Control) |
| MCF-7 | LDH | 24 | LDH Release | |
| MCF-7 | Caspase-Glo® 3/7 | 24 | Caspase 3/7 Activity | |
| HepG2 | LDH | 24 | LDH Release | |
| HepG2 | Caspase-Glo® 3/7 | 24 | Caspase 3/7 Activity |
Signaling Pathway
The induction of apoptosis is a common mechanism of action for cytotoxic compounds. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the metabolic activity of cultured cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: LDH Cytotoxicity Assay
Objective: To measure the release of lactate dehydrogenase (LDH) from cells treated with this compound as an indicator of plasma membrane damage.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cells and compound prepared as in the MTT assay protocol.
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
LDH Assay:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Determine the amount of LDH released from the treated cells relative to the maximum LDH release control (lysed cells) and the spontaneous release control (untreated cells).
-
Calculate the percentage of cytotoxicity.
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Objective: To detect the activation of executioner caspases 3 and 7 in cells treated with this compound.
Materials:
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
Cells and compound prepared as in the MTT assay protocol.
-
96-well white-walled plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol.
-
-
Caspase Assay:
-
After the desired treatment duration, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity in treated cells compared to the vehicle-treated control cells.
-
Plot the fold change against the compound concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell-Based Assays [sigmaaldrich.com]
Analytical Characterization of 7-Methoxybenzofuran-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 7-Methoxybenzofuran-4-amine, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various sample matrices. A reversed-phase method is typically employed for the analysis of aromatic amines.
Quantitative Data Summary
| Parameter | Value |
| Purity (by area %) | >98% |
| Retention Time (tR) | Approximately 4.5 ± 0.5 min |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:0.1M Ammonium Acetate buffer (pH 6.8) in a 60:40 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Determine the purity and concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of this compound and the characterization of volatile and semi-volatile impurities. Due to the polar nature of the amine group, derivatization is often recommended to improve chromatographic peak shape and thermal stability.
Quantitative Data Summary (Post-Derivatization)
| Parameter | Value |
| Retention Time (tR) | Dependent on derivative and column |
| Key Mass Fragments (m/z) | Expected molecular ion and characteristic fragments of the benzofuran core and the derivatizing agent. |
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data analysis software
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
This compound sample
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of BSTFA with 1% TMCS to the sample solution.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Interpretation: Identify the this compound derivative peak based on its retention time and mass spectrum. Analyze other peaks to identify potential impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive analytical technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the molecular structure.
Expected Chemical Shifts
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic CHs | 6.5 - 7.5 | Aromatic CHs | 100 - 130 |
| NH₂ | 3.5 - 5.0 (broad) | Aromatic Quaternary Cs | 130 - 160 |
| OCH₃ | ~3.9 | OCH₃ | ~55 |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound, providing complementary information to NMR and mass spectrometry.
Expected Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic -OCH₃) | 2850 - 3000 |
| C=C Stretch (aromatic) | 1500 - 1600 |
| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |
| C-N Stretch (aromatic amine) | 1250 - 1360 |
Experimental Protocol
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Sample Spectrum: Collect the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.
Application Notes and Protocols for High-Throughput Screening of 7-Methoxybenzofuran-4-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methoxybenzofuran-4-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives have shown potential as inhibitors of phosphodiesterase 4 (PDE4), tyrosinase, and various kinases, making them attractive candidates for drug discovery programs targeting inflammatory diseases, hyperpigmentation disorders, and cancer. High-throughput screening (HTS) of compound libraries based on this scaffold is a critical first step in identifying novel hit compounds for further optimization. These application notes provide detailed protocols and workflows for the screening of this compound libraries against common drug targets.
Data Presentation: Representative HTS Campaign Results
The following table summarizes illustrative data from a hypothetical primary HTS campaign of a 10,000-compound this compound library, followed by hit confirmation and potency determination. Typical hit rates for diversity libraries range from 0.1% to 0.5%.[1]
Table 1: Summary of a Representative HTS Campaign for a this compound Library
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Confirmed Hit | IC50 (µM) | Target Class |
| MBFA-0001 | 85.2 | Yes | 5.8 | PDE4 |
| MBFA-0002 | 12.5 | No | > 50 | - |
| MBFA-0003 | 92.1 | Yes | 2.1 | PDE4 |
| MBFA-0004 | 55.7 | Yes | 15.3 | Tyrosinase |
| MBFA-0005 | 4.3 | No | > 50 | - |
| MBFA-0006 | 78.9 | Yes | 8.9 | Tyrosinase |
| MBFA-0007 | 95.6 | Yes | 0.98 | Kinase |
| MBFA-0008 | 21.0 | No | > 50 | - |
| MBFA-0009 | 63.4 | Yes | 11.2 | Kinase |
| MBFA-0010 | 88.8 | Yes | 3.5 | PDE4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format, which is common in HTS.
Protocol 1: High-Throughput Screening for PDE4 Inhibitors
This protocol describes a cell-based assay to identify inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).
Materials:
-
HEK293 cell line stably expressing a cAMP-sensitive biosensor (e.g., GloSensor™)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound library (10 mM in DMSO)
-
Forskolin (10 mM in DMSO)
-
Rolipram (positive control, 10 mM in DMSO)
-
GloSensor™ cAMP Reagent
-
White, solid-bottom 384-well assay plates
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the cAMP biosensor in 384-well plates at a density of 5,000 cells/well in 20 µL of media. Incubate at 37°C and 5% CO2 for 24 hours.
-
Compound Addition: Using an acoustic liquid handler or pin tool, transfer 20 nL of each compound from the this compound library to the assay plates, resulting in a final concentration of 10 µM. Also, add positive (Rolipram) and negative (DMSO) controls to designated wells.
-
Incubation: Incubate the plates at room temperature for 30 minutes.
-
Cell Stimulation: Add 5 µL of Forskolin (final concentration 10 µM) to all wells to stimulate cAMP production.
-
Signal Detection: Add 25 µL of GloSensor™ cAMP Reagent to each well. Incubate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: High-Throughput Screening for Tyrosinase Inhibitors
This protocol outlines a biochemical assay to identify inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound library (10 mM in DMSO)
-
Kojic acid (positive control, 10 mM in DMSO)
-
Clear, flat-bottom 384-well assay plates
Procedure:
-
Compound Addition: Add 50 nL of each library compound to the wells of a 384-well plate. Add positive and negative controls to their respective wells.
-
Enzyme Addition: Add 10 µL of mushroom tyrosinase solution (20 units/mL in phosphate buffer) to each well.
-
Incubation: Incubate the plates at room temperature for 10 minutes.
-
Substrate Addition: Add 10 µL of L-DOPA solution (2.5 mM in phosphate buffer) to each well to initiate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 475 nm every minute for 10 minutes using a microplate reader. The rate of dopachrome formation is indicative of enzyme activity.
Protocol 3: Cell-Based High-Throughput Screening for Anticancer Activity
This protocol describes a cell viability assay to identify compounds with cytotoxic effects against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound library (10 mM in DMSO)
-
Doxorubicin (positive control, 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, solid-bottom 384-well assay plates
Procedure:
-
Cell Plating: Dispense 20 µL of cell suspension (2,500 cells/well) into 384-well plates and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Add 20 nL of each library compound to the assay plates for a final concentration of 10 µM. Include positive and negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader. A decrease in signal indicates reduced cell viability.
Mandatory Visualizations
Experimental Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for a high-throughput screening campaign, from assay development to hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
PDE4 Signaling Pathway
This diagram illustrates the role of PDE4 in the cAMP signaling pathway. Inhibition of PDE4 leads to an accumulation of cAMP.
Caption: The cAMP signaling pathway and the role of PDE4 inhibition.
Tyrosinase and the Melanogenesis Pathway
This diagram shows the central role of tyrosinase in the synthesis of melanin and how inhibitors can block this process.
Caption: The melanogenesis pathway highlighting the role of tyrosinase.
References
Application Notes and Protocols: Reductive Amination Methods for 7-Methoxybenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 7-methoxybenzofuran derivatives via reductive amination. This key reaction is crucial for the introduction of diverse amine functionalities, which are prevalent in many biologically active molecules and pharmaceutical compounds.
Introduction to Reductive Amination
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine. This one-pot approach is often preferred over direct alkylation of amines, as it avoids issues with overalkylation and typically results in higher yields of the desired product.
Several reducing agents can be employed for this transformation, each with its own advantages and substrate scope. Commonly used hydride reagents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][3] Catalytic hydrogenation is another effective method, often considered a greener alternative.
This document focuses on the application of these methods for the synthesis of amines derived from 7-methoxybenzofuran-5-carboxaldehyde, a key intermediate in the development of novel compounds with potential therapeutic applications.
General Workflow for 7-Methoxybenzofuran Amine Synthesis
The synthesis of N-substituted 7-methoxybenzofurans via reductive amination typically follows a two-step process: the synthesis of the aldehyde precursor followed by the reductive amination reaction itself.
Caption: General workflow for the synthesis of N-substituted 7-methoxybenzofurans.
Comparative Data of Reductive Amination Methods
The choice of reducing agent can significantly impact the yield and substrate scope of the reductive amination. Below is a summary of reported yields for the synthesis of various N-substituted 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl-methylamines using sodium triacetoxyborohydride.
| Amine Substrate | Product | Reducing Agent | Yield (%) | Reference |
| 3-Chloroaniline | 3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline | NaBH(OAc)₃ | 83% | [4] |
| 3-Fluoroaniline | 3-Fluoro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline | NaBH(OAc)₃ | Not explicitly stated | [4] |
| 4-Chloro-3-(trifluoromethyl)aniline | 4-Chloro-3-(trifluoromethyl)-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline | NaBH(OAc)₃ | 73% | [4] |
| 2,4,5-Trichloroaniline | 2,4,5-Trichloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline | NaBH(OAc)₃ | 72% | [4] |
| 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline | NaBH(OAc)₃ | Not explicitly stated | [4] |
| 4-Bromo-2-fluoroaniline | 4-Bromo-2-fluoro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline | NaBH(OAc)₃ | Not explicitly stated | [4] |
| Cyclopentanamine | N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}cyclopentanamine | NaBH(OAc)₃ | Not explicitly stated | [4] |
| 2-Methoxyethanamine | N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}-2-methoxyethanamine | NaBH(OAc)₃ | Not explicitly stated | [4] |
| (1R)-1-Phenylethanamine | (1R)-1-Phenyl-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}ethanamine | NaBH(OAc)₃ | Not explicitly stated | [4] |
| (1S)-1-Phenylethanamine | (1S)-1-Phenyl-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}ethanamine | NaBH(OAc)₃ | Not explicitly stated | [4] |
| (2S)-2-Amino-3-methyl-1-butanol | (2S)-1-({[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}amino)-3-methylbutan-2-ol | NaBH(OAc)₃ | Not explicitly stated | [4] |
| (2R)-2-Amino-2-phenylethanamine | (2R)-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}-2-phenylethanamine | NaBH(OAc)₃ | Not explicitly stated | [4] |
Note: While yields for all substrates were not explicitly provided in the main text of the reference, the described procedures suggest successful synthesis.
Experimental Protocols
Protocol 1: Synthesis of 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde
This protocol describes the synthesis of the starting aldehyde from vanillin, a readily available starting material.[4]
Logical Relationship of Synthesis Steps
Caption: Synthesis of the benzofuran aldehyde precursor.
Materials:
-
(2-hydroxy-3-methoxy-5-formylbenzyl)triphenylphosphonium chloride
-
4-methoxybenzoyl chloride
-
Triethylamine
-
Toluene
Procedure:
-
A mixture of (2-hydroxy-3-methoxy-5-formylbenzyl) triphenylphosphonium chloride (7.5 mmol), 4-methoxybenzoyl chloride (7.8 mmol), and triethylamine (16 mmol) in toluene is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde as a white crystalline solid.[4]
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is a mild and selective method suitable for a wide range of amines.[2][4]
Experimental Workflow
Caption: Workflow for reductive amination with NaBH(OAc)₃.
Materials:
-
7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde
-
Amine (aliphatic or aromatic)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethylene dichloride (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine (saturated NaCl solution)
Procedure:
-
To a stirred solution of 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde (0.48 mmol) and the desired amine (0.57 mmol) in ethylene dichloride (5 mL), add a catalytic amount of acetic acid.
-
Stir the reaction mixture at ambient temperature for 2 hours. Monitor the completion of imine formation by TLC.
-
Add sodium triacetoxyborohydride (202 mg) to the reaction mixture and continue stirring overnight at room temperature.[4]
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, 100-200 mesh, eluting with a gradient of ethyl acetate in hexane) to obtain the desired secondary amine.[4]
Protocol 3: General Procedure for Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This method is effective for a broad range of substrates and is often carried out in protic solvents like methanol.
Materials:
-
7-methoxybenzofuran-5-carboxaldehyde derivative
-
Amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (optional, to maintain pH)
Procedure:
-
Dissolve the 7-methoxybenzofuran-5-carboxaldehyde (1 equiv) and the amine (1-1.2 equiv) in methanol.
-
If necessary, adjust the pH of the solution to 6-7 by adding a small amount of acetic acid.
-
Add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, quench carefully with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Reductive Amination via Catalytic Hydrogenation
This method is considered environmentally friendly as it avoids the use of stoichiometric hydride reagents.
Materials:
-
7-methoxybenzofuran-5-carboxaldehyde derivative
-
Amine
-
Palladium on carbon (Pd/C, 5-10 wt%) or other suitable catalyst
-
Ethanol or other suitable solvent
-
Hydrogen gas
Procedure:
-
To a solution of the 7-methoxybenzofuran-5-carboxaldehyde (1 equiv) and the amine (1-1.2 equiv) in ethanol, add the Pd/C catalyst (typically 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC/MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. scispace.com [scispace.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
Tandem Cyclization Reactions for the Synthesis of Aminobenzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aminobenzofuran derivatives via tandem cyclization reactions. The aminobenzofuran scaffold is a privileged structural motif found in numerous biologically active compounds and natural products, making its efficient synthesis a key focus in medicinal chemistry and drug discovery. The following sections detail four distinct and effective tandem cyclization strategies, offering a versatile toolkit for accessing a variety of substituted aminobenzofurans.
DMAP-Mediated Tandem Cyclization for 3-Aminobenzofuran Derivatives
This method provides an efficient route to 3-aminobenzofuran derivatives through a cascade cyclization strategy. The reaction utilizes readily available ortho-hydroxy α-aminosulfones and 2-bromo-1,3-dicarbonyl compounds, mediated by 4-dimethylaminopyridine (DMAP). This protocol is notable for its operational simplicity, scalability, and high yields.[1][2]
Application Notes
This tandem reaction is believed to proceed through an initial DMAP-mediated reaction of the ortho-hydroxy α-aminosulfone with the 2-bromo-1,3-dicarbonyl compound, followed by an intramolecular cyclization to form the benzofuran ring and a subsequent rearrangement to yield the final 3-aminobenzofuran product. The method is highly versatile and tolerates a range of substituents on both the aminosulfone and the dicarbonyl component.[3][4] The reaction can be performed at room temperature and has been successfully scaled up to the gram scale, making it suitable for medicinal chemistry campaigns.[3]
Quantitative Data
| Entry | ortho-Hydroxy α-Aminosulfone (1) | 2-Bromo-1,3-dicarbonyl (2) | Product | Yield (%) | Time (h) |
| 1 | 1a (R¹=H, R²=Boc) | 2a (indane-1,3-dione) | 3aa | 95 | 20 |
| 2 | 1b (R¹=5-Me, R²=Boc) | 2a | 3ba | 88 | 20 |
| 3 | 1c (R¹=5-Cl, R²=Boc) | 2a | 3ca | 92 | 20 |
| 4 | 1d (R¹=5-Br, R²=Boc) | 2a | 3da | 93 | 20 |
| 5 | 1a | 4a (barbituric acid deriv.) | 5aa | 85 | 10 |
Experimental Protocol: Synthesis of tert-Butyl (1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate (3aa)[2]
-
To a 5 mL glass reaction vessel, add ortho-hydroxy α-aminosulfone 1a (0.15 mmol), 2-bromo-1H-indene-1,3(2H)-dione 2a (0.1 mmol), and 4-dimethylaminopyridine (DMAP) (1.0 equiv., 0.1 mmol).
-
Add dry 1,2-dichloroethane (DCE) (1.0 mL) to the vessel.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly purify the crude reaction mixture by silica gel column chromatography.
-
Elute the product using a mixture of ethyl acetate and petroleum ether (1:5 v/v).
-
Combine the fractions containing the product and concentrate under reduced pressure to afford the pure product 3aa .
Reaction Workflow
Caption: Workflow for DMAP-mediated synthesis.
Tandem SNAr-Cyclocondensation for Fluorinated 3-Aminobenzofurans
This strategy enables the synthesis of novel polyfluorinated 3-aminobenzofurans. The reaction proceeds via a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclocondensation of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.[5][6][7]
Application Notes
This method is particularly valuable for accessing fluorinated benzofuran cores, which are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. The reaction is generally high-yielding and tolerates a variety of substituents on both the perfluorobenzonitrile and the α-hydroxycarbonyl reactant. The choice of solvent (THF or DMF) can influence the reaction conditions.
Quantitative Data
| Entry | Perfluorobenzonitrile | α-Hydroxycarbonyl | Product | Yield (%) |
| 1 | 4-morpholinotetrafluorobenzonitrile | 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one | 4ed | 75 |
| 2 | 4-(piperidin-1-yl)tetrafluorobenzonitrile | 2-hydroxy-1-phenylethan-1-one | 4ac | 68 |
| 3 | 4-(pyrrolidin-1-yl)tetrafluorobenzonitrile | 1-hydroxy-1-phenylpropan-2-one | 4bd | 55 |
| 4 | 4-azidotetrafluorobenzonitrile | 2-hydroxy-1-(4-chlorophenyl)ethan-1-one | 4fb | 40 |
Experimental Protocol: General Procedure for the Synthesis of 2,6-Disubstituted 3-Amino-4,5,7-trifluorobenzofurans[8]
-
Dissolve the appropriate 4-substituted perfluorobenzonitrile (2 mmol) and α-hydroxycarbonyl compound (2 mmol) in anhydrous tetrahydrofuran (THF) (3 mL) or dimethylformamide (DMF) (4 mL) in a reaction flask.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mL, 5 mmol) to the solution.
-
If using THF, heat the resulting solution under reflux. If using DMF, heat the solution at 80 °C.
-
Monitor the reaction for 1–3 hours until the starting material is consumed, as indicated by TLC analysis.
-
After cooling the mixture to room temperature, dilute it with water (20 mL).
-
If a solid precipitates, collect the product by suction filtration.
-
If no solid forms, extract the product with ethyl acetate (3 x 50 mL).
-
Purify the product by column chromatography over silica gel, using a gradient elution with dichloromethane:methanol (99:1 to 95:5), or by recrystallization from ethanol.
Reaction Mechanism
Caption: Tandem SNAr-cyclocondensation mechanism.
Sc(OTf)₃-Catalyzed [4+1] Cycloaddition for 2-Aminobenzofurans
This approach describes the synthesis of 2-aminobenzofurans through a scandium triflate (Sc(OTf)₃)-mediated formal [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides.[8][9] This method is highly efficient, proceeds under mild conditions, and provides access to a diverse range of 2-aminobenzofurans.[8]
Application Notes
The reaction is initiated by the Sc(OTf)₃-catalyzed formation of an ortho-quinone methide from an o-hydroxybenzhydryl alcohol. The o-QM then undergoes a [4+1] cycloaddition with an isocyanide, followed by isomerization to yield the 2-aminobenzofuran product. The reaction is tolerant of a variety of functional groups on both the alcohol and the isocyanide.[10]
Quantitative Data
| Entry | o-Hydroxybenzhydryl Alcohol (1) | Isocyanide (2) | Product | Yield (%) | Time (min) |
| 1 | 1a (R¹=H, R²=Ph) | 2a (p-nitrophenyl) | 3a | 87 | 30 |
| 2 | 1b (R¹=4-Me, R²=Ph) | 2a | 3ba | 84 | 30 |
| 3 | 1g (R¹=4-F, R²=Ph) | 2a | 3ga | 78 | 30 |
| 4 | 1a | 2f (β-naphthyl) | 4af | 83 | 20 |
| 5 | 1a | 2h (tert-butyl) | 4ah | 85 | 10 |
Experimental Protocol: Synthesis of 3-Phenyl-N-(4-nitrophenyl)benzofuran-2-amine (3a)[11]
-
To a dry reaction tube, add o-hydroxybenzhydryl alcohol 1a (0.1 mmol), 4-nitrophenyl isocyanide 2a (0.2 mmol), scandium(III) triflate (Sc(OTf)₃) (0.1 mmol), and 4 Å molecular sieves (50 mg).
-
Add dry toluene (1 mL) to the tube under an inert atmosphere.
-
Cool the reaction mixture to 0 °C and stir for 20-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent typically a mixture of petroleum ether and ethyl acetate) to afford the desired product 3a .
Reaction Workflow
Caption: Workflow for Sc(OTf)₃-catalyzed synthesis.
Rhodium-Catalyzed Intramolecular Cyclization for 2-Aminobenzofuran-3-enes
This method provides access to 2-aminobenzofuran-3-enes through a rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds.[11][12] The reaction proceeds via a carbene metathesis strategy, offering a novel approach to this class of compounds.[11]
Application Notes
The reaction is initiated by the decomposition of the diazo compound by a rhodium catalyst to form a rhodium carbene. This intermediate then undergoes an intramolecular reaction with the tethered alkyne, leading to the formation of the 2-aminobenzofuran-3-ene product. The reaction conditions are mild, and the process demonstrates good functional group tolerance.[11]
Quantitative Data
| Entry | Substrate (1) | Catalyst | Product | Yield (%) | Temperature (°C) |
| 1 | 1a (aryl diazoester) | Rh₂(OAc)₄ | 2a | 75 | 25 |
| 2 | 1b (p-Me substituted) | Rh₂(OAc)₄ | 2b | 72 | 25 |
| 3 | 1c (p-Cl substituted) | Rh₂(OAc)₄ | 2c | 78 | 25 |
| 4 | 1d (p-Br substituted) | Rh₂(OAc)₄ | 2d | 80 | 25 |
| 5 | 1e (p-F substituted) | Rh₂(OAc)₄ | 2e | 76 | 25 |
Experimental Protocol: General Procedure for the Synthesis of 2-Aminobenzofuran-3-enes[12]
-
To a solution of the alkyne-tethered diazo compound (0.2 mmol) in toluene (2 mL) in a reaction vial, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%).
-
Stir the reaction mixture at room temperature (or as optimized) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 2-aminobenzofuran-3-ene product.
Note: Detailed experimental procedures and spectroscopic data for specific compounds are often found in the supporting information of the cited literature.[11]
Reaction Mechanism
Caption: Rhodium-catalyzed intramolecular cyclization mechanism.
References
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy [repository.lboro.ac.uk]
- 8. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant properties of benzofuran derivatives. This document outlines detailed protocols for common in vitro antioxidant assays, presents a summary of reported antioxidant activities, and illustrates key experimental workflows and signaling pathways.
Introduction to Benzofuran Derivatives and Antioxidant Activity
Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Their antioxidant potential is often attributed to their ability to scavenge free radicals and modulate cellular oxidative stress pathways, making them promising candidates for the development of novel therapeutic agents for oxidative stress-related diseases.[3][5][6][7] The evaluation of their antioxidant capacity is a critical step in their development as potential drugs.
Data Presentation: Antioxidant Activity of Benzofuran Derivatives
The following table summarizes the in vitro antioxidant activity of selected benzofuran derivatives as reported in the literature. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a biological or biochemical function.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |
| Benzofuran Derivative 6a | DPPH | 25.3 | Ascorbic Acid | 12.5 | [8] |
| Benzofuran Derivative 6b | DPPH | 28.1 | Ascorbic Acid | 12.5 | [8] |
| Benzofuran Derivative 6d | DPPH | 26.4 | Ascorbic Acid | 12.5 | [8] |
| Benzofuran Derivative 6h | DPPH | 29.7 | Ascorbic Acid | 12.5 | [8] |
| Benzofuran Derivative 6o | DPPH | 24.8 | Ascorbic Acid | 12.5 | [8] |
| Benzofuran Derivative 6p | DPPH | 27.2 | Ascorbic Acid | 12.5 | [8] |
| Benzofuran Derivative 6r | DPPH | 23.9 | Ascorbic Acid | 12.5 | [8] |
| Indeno-Benzofuran 3d | DPPH | 0.015 µmol/mL | - | - | [9] |
| Indeno-Benzofuran 4 | DPPH | 0.015 µmol/mL | - | - | [9] |
| Benzofuran-2-one 20 | DPPH | Ratio molar (molsantioxidant/molsDPPH•) of 0.17 | Trolox | - | [10] |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are intended to be a starting point and may require optimization based on the specific benzofuran derivatives being tested and the laboratory equipment available.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Benzofuran derivatives (test samples)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Stock Solution (typically 0.1 mM):
-
Preparation of Working DPPH Solution:
-
Preparation of Test Samples and Control:
-
Prepare a stock solution of the benzofuran derivatives in a suitable solvent (e.g., DMSO, methanol).
-
Prepare serial dilutions of the test samples and the positive control (e.g., ascorbic acid) at various concentrations.
-
-
Assay Protocol:
-
To a 96-well plate, add a specific volume of the test sample or standard to the wells.
-
Add an equal volume of the DPPH working solution to all wells.[11]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix the contents of the wells thoroughly.[11]
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[11]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Benzofuran derivatives (test samples)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
-
Preparation of Test Samples and Control:
-
Prepare a stock solution of the benzofuran derivatives and the positive control in a suitable solvent.
-
Prepare serial dilutions of the test samples and the positive control.
-
-
Assay Protocol:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[13]
-
The percentage of inhibition is calculated as:
where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[14]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Benzofuran derivatives (test samples)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[14]
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of FeSO₄ or Trolox in water to create a standard curve.
-
-
Preparation of Test Samples:
-
Dissolve the benzofuran derivatives in a suitable solvent and prepare appropriate dilutions.
-
-
Assay Protocol:
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.[14]
-
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of FeSO₄ or Trolox. The results are expressed as FRAP values (in µM Fe²⁺ equivalents or Trolox equivalents).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the antioxidant activity of benzofuran derivatives.
Caption: General workflow for antioxidant evaluation of benzofuran derivatives.
Simplified Oxidative Stress Signaling Pathway
The diagram below depicts a simplified signaling pathway involved in cellular response to oxidative stress and potential points of intervention for antioxidant compounds like benzofuran derivatives.
Caption: Simplified oxidative stress signaling and antioxidant intervention.
References
- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. cosmobiousa.com [cosmobiousa.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxybenzofuran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Methoxybenzofuran-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route A: Reduction of 4-nitro-7-methoxybenzofuran. This is a reliable method that involves the synthesis of the nitro-intermediate followed by its reduction to the desired amine.
-
Route B: Reductive amination of 7-methoxybenzofuran-4-carbaldehyde. This one-pot reaction combines the aldehyde with an amine source in the presence of a reducing agent.
Q2: I am experiencing low yields in the reduction of 4-nitro-7-methoxybenzofuran (Route A). What are the potential causes and solutions?
Low yields in this step can often be attributed to incomplete reduction or side reactions. Consider the following:
-
Choice of Reducing Agent: The choice of reducing agent is critical. While several can be effective, their reactivity and selectivity can vary. See the table below for a comparison of common reducing agents.
-
Reaction Conditions: Ensure the reaction temperature and pressure (if applicable) are optimal for the chosen reducing agent. For catalytic hydrogenations, ensure the catalyst is active and not poisoned.
-
Purity of Starting Material: Impurities in the 4-nitro-7-methoxybenzofuran can interfere with the reduction. Ensure the starting material is of high purity.
Q3: My reductive amination of 7-methoxybenzofuran-4-carbaldehyde (Route B) is sluggish and gives a mixture of products. How can I improve this reaction?
Challenges in reductive amination often stem from imine formation and the subsequent reduction step. Here are some troubleshooting tips:
-
Imine Formation: The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal. You can use a catalytic amount of acetic acid to facilitate this.
-
Choice of Reducing Agent: A reducing agent that selectively reduces the imine in the presence of the aldehyde is crucial to prevent the formation of the corresponding alcohol as a byproduct. Sodium triacetoxyborohydride is a commonly used reagent for this purpose due to its mild nature.
-
Reaction Solvent: The choice of solvent can influence the reaction rate and outcome. Dichloroethane (DCE) or methanol are frequently used.
-
Stoichiometry: Ensure the stoichiometry of the amine source and the reducing agent is appropriate. An excess of the amine and reducing agent may be necessary to drive the reaction to completion.
Q4: I am having difficulty purifying the final product, this compound. What purification methods are recommended?
Purification of this compound can be achieved through the following methods:
-
Column Chromatography: This is a highly effective method for separating the desired amine from unreacted starting materials and byproducts. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly employed.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification technique.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound (Route A)
| Reducing Agent | Typical Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Notes |
| H₂/Pd-C | Methanol, Ethanol | Room Temperature | 50 - 100 | > 90 | Common and effective method. |
| SnCl₂·2H₂O | Ethanol | Reflux | Atmospheric | 80 - 90 | Good for small-scale synthesis. |
| Fe/NH₄Cl | Ethanol/Water | Reflux | Atmospheric | 75 - 85 | A cost-effective and milder alternative.[1] |
| Na₂S₂O₄ | Dioxane/Water | 60 | Atmospheric | 70 - 80 | Can be selective in the presence of other reducible groups. |
Table 2: Comparison of Reaction Conditions for the Reductive Amination of 7-methoxybenzofuran-4-carbaldehyde (Route B)
| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NH₄OAc | NaBH(OAc)₃ | DCE | Room Temperature | 70 - 80 | One-pot procedure. |
| NH₃/MeOH | NaBH₃CN | Methanol | Room Temperature | 65 - 75 | Requires handling of ammonia. |
| NH₂OH·HCl | NaBH₃CN | Methanol | Room Temperature | 60 - 70 | Two-step process via oxime formation. |
Experimental Protocols
Route A: Reduction of 4-nitro-7-methoxybenzofuran
-
Synthesis of 4-nitro-7-methoxybenzofuran:
-
To a solution of 7-methoxybenzofuran (1.0 eq) in acetic anhydride at 0°C, slowly add fuming nitric acid (1.1 eq).
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir until a solid precipitate forms.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to obtain 4-nitro-7-methoxybenzofuran.
-
-
Reduction to this compound:
-
In a hydrogenation vessel, dissolve 4-nitro-7-methoxybenzofuran (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
Route B: Reductive Amination of 7-methoxybenzofuran-4-carbaldehyde
-
Synthesis of 7-methoxybenzofuran-4-carbaldehyde: (This is a representative procedure as a specific one for the 4-carbaldehyde was not found in the initial search)
-
A common method for the formylation of benzofurans is the Vilsmeier-Haack reaction.
-
To a solution of 7-methoxybenzofuran (1.0 eq) in anhydrous DMF at 0°C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reductive Amination to this compound:
-
To a solution of 7-methoxybenzofuran-4-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Purification of 7-Methoxybenzofuran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 7-Methoxybenzofuran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common and effective methods for the purification of this compound and structurally similar compounds are column chromatography and recrystallization. Column chromatography is typically used for the primary purification of the crude product, while recrystallization can be employed for further purification to obtain a highly pure solid.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: While specific impurities will depend on the synthetic route, common contaminants may include:
-
Unreacted starting materials.
-
Side-products from incomplete reactions or alternative reaction pathways.
-
Isomeric aminobenzofurans.
-
Residual solvents from the reaction or extraction steps.
Q3: My purified this compound appears to be degrading. What could be the cause?
A3: Aromatic amines can be susceptible to oxidation, which may be catalyzed by light, air, or trace metals. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Troubleshooting Guides
Column Chromatography Issues
Problem 1: My compound is not moving from the baseline during column chromatography.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Problem 2: My compound is eluting too quickly with the solvent front.
-
Possible Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Problem 3: I am observing significant peak tailing for my compound on the TLC plate and during column chromatography.
-
Possible Cause: The amino group on your compound is interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.[1] Alternatively, using an amine-bonded silica column can be beneficial for purifying basic compounds like amines.[2]
Problem 4: I have collected my fractions, but they still contain impurities.
-
Possible Cause 1: The chosen solvent system did not provide adequate separation.
-
Solution 1: Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation from impurities.
-
Possible Cause 2: The column was overloaded with the crude sample.
-
Solution 2: Use an appropriate ratio of crude material to silica gel. A general guideline is a 1:30 to 1:100 ratio (by weight) of crude product to silica gel for difficult separations.
Recrystallization Issues
Problem 1: My compound will not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not a good choice for your compound.
-
Solution: Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] You may need to screen several solvents or solvent mixtures to find the optimal one.
Problem 2: My compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is cooling too quickly, or the solution is supersaturated with impurities.
-
Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If it still oils out, try adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution before cooling.[4]
Problem 3: No crystals are forming even after the solution has cooled completely.
-
Possible Cause 1: The solution is not saturated enough.
-
Solution 1: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Possible Cause 2: The nucleation process has not initiated.
-
Solution 2: Try scratching the inside of the flask with a glass rod to create a surface for crystal growth.[3] Alternatively, add a seed crystal of the pure compound if available.
Data Presentation
The following table summarizes column chromatography conditions used for the purification of analogous aminobenzofuran derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Compound Class | Stationary Phase | Eluent System (v/v) | Reference |
| 3-Aminobenzofuran Derivatives | Silica Gel (200-300 mesh) | Petroleum ether / Ethyl acetate (5:1) | [5] |
| 2-Aminobenzofuran Derivatives | Silica Gel (200-300 mesh) | Petroleum ether / Ethyl acetate (10:1) | [6] |
| 2-Aminobenzofuran Derivatives | Silica Gel (200-300 mesh) | Petroleum ether / Ethyl acetate (12:1) | [6] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Preparation of the Slurry: In a beaker, add silica gel (60-120 mesh) to your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate) to create a slurry.
-
Packing the Column: Secure a glass column vertically. Add a small plug of cotton to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles. Add another layer of sand on top of the silica gel bed.
-
Loading the Sample: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (if necessary) to begin the elution process. Collect fractions in test tubes.
-
Analysis: Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a potential recrystallization solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature. Common solvent systems for similar compounds include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to dry completely.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. Purification [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides [mdpi.com]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 7-Methoxybenzofuran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxybenzofuran-4-amine. Our focus is on identifying and mitigating common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common and practical laboratory-scale synthesis of this compound involves a two-step process:
-
Nitration: Electrophilic nitration of 7-methoxybenzofuran to introduce a nitro group onto the aromatic ring, primarily at the 4-position.
-
Reduction: Subsequent reduction of the nitro group to an amine.
Q2: What are the expected side products in the nitration of 7-methoxybenzofuran?
During the electrophilic nitration of 7-methoxybenzofuran, the primary side products are positional isomers of the desired 4-nitro-7-methoxybenzofuran. The directing effects of the methoxy group and the oxygen of the furan ring can lead to the formation of other isomers.
Q3: What side products can be expected during the reduction of 4-nitro-7-methoxybenzofuran?
The reduction of the nitro group is a critical step where several side products can form due to incomplete or over-reduction. Common impurities include nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions is crucial to minimize these byproducts.
Troubleshooting Guides
Issue 1: Low Yield of 4-Nitro-7-methoxybenzofuran and Presence of Multiple Isomers in the Nitration Step
Possible Cause:
The nitrating agent and reaction conditions can influence the regioselectivity of the reaction. The methoxy group at position 7 is an ortho-, para-director, and the furan oxygen also influences the substitution pattern. This can lead to the formation of a mixture of nitro isomers. For instance, nitration of similar substituted benzofuran and coumarin systems has been shown to yield a mixture of isomers.[1]
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the nitration at a low temperature (e.g., 0-5 °C) to enhance selectivity.
-
Choice of Nitrating Agent: A milder nitrating agent may improve selectivity for the desired 4-nitro isomer.
-
Purification: Isomeric products can often be separated by column chromatography. The difference in polarity between the isomers may allow for effective separation.
| Parameter | Recommended Condition | Expected Outcome |
| Temperature | 0-5 °C | Increased regioselectivity for the 4-nitro isomer. |
| Nitrating Agent | Acyl nitrate or a mild nitrating agent | Reduced formation of undesired isomers. |
| Purification | Silica gel column chromatography | Isolation of the pure 4-nitro-7-methoxybenzofuran. |
Issue 2: Incomplete Reduction and Formation of Byproducts During the Synthesis of this compound
Possible Cause:
The choice of reducing agent and reaction conditions significantly impacts the efficiency of the nitro group reduction. Harsh reducing agents might lead to over-reduction or undesired side reactions, while insufficient reducing agent or reaction time can result in incomplete conversion, leaving nitroso or hydroxylamine intermediates.
Troubleshooting Steps:
-
Select an Appropriate Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl) are commonly used. The choice depends on the presence of other functional groups.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the desired product.
-
Control pH: For metal-acid reductions, maintaining an acidic pH is crucial for the reaction to proceed to completion.
-
Purification: The final product may require purification by column chromatography or recrystallization to remove any remaining intermediates or byproducts.
| Reducing Agent | Advantages | Potential Side Products/Issues |
| H₂, Pd/C | Clean reaction, high yield. | May reduce other functional groups. Requires specialized equipment. |
| Sn/HCl or Fe/HCl | Cost-effective, reliable. | Can be messy to work up. Requires careful pH control. |
| NaBH₄ with a catalyst | Can be a milder alternative. | May not be effective for all nitroarenes. |
Experimental Protocols
Protocol 1: Nitration of 7-Methoxybenzofuran
-
Dissolve 7-methoxybenzofuran in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or an acyl nitrate) dropwise while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture over ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 4-nitro-7-methoxybenzofuran.
Protocol 2: Reduction of 4-Nitro-7-methoxybenzofuran
-
Dissolve 4-nitro-7-methoxybenzofuran in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. For catalytic hydrogenation, add a catalyst such as 10% Pd/C and place the mixture under a hydrogen atmosphere. For a metal-acid reduction, add a metal such as tin or iron powder, followed by the slow addition of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst or unreacted metal.
-
If an acidic workup was used, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification may be performed by recrystallization or column chromatography if necessary.
References
Technical Support Center: Optimizing Benzofuran Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzofuran cyclization.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Palladium-Catalyzed Cyclization
Question: I am performing a palladium-catalyzed benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) and observing very low or no yield of my desired benzofuran. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic troubleshooting approach:
-
Catalyst and Ligand Integrity:
-
Palladium Catalyst: Ensure the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is fresh and has been stored under appropriate conditions (e.g., inert atmosphere) to prevent decomposition.
-
Phosphine Ligands: Phosphine ligands are susceptible to oxidation. Use fresh ligands or purify them before use. Consider using air-stable phosphine ligands if oxidation is a persistent issue. The choice of ligand is also critical; for instance, bulky electron-rich phosphines can often improve catalytic activity.[1][2][3]
-
-
Reaction Atmosphere:
-
Palladium(0) catalytic species are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.
-
-
Solvent and Base Selection:
-
The polarity and coordinating ability of the solvent can significantly impact the reaction. While DMF and toluene are commonly used, consider screening other solvents like dioxane or acetonitrile.[4][5] In some cases, aqueous media with water-soluble phosphines can be effective.[3]
-
The choice and strength of the base are crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. If the reaction is sluggish, a stronger base might be required. However, a base that is too strong can lead to side reactions.[6]
-
-
Temperature and Reaction Time:
-
While many reactions are run at elevated temperatures (e.g., 60-120 °C) to ensure a reasonable reaction rate, excessive heat can lead to catalyst decomposition or side product formation.[1][2][3] Conversely, if the reaction is performed at room temperature, it may require a significantly longer reaction time for completion.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Substrate Quality:
-
Ensure your starting materials (e.g., o-halophenol and alkyne) are pure. Impurities can poison the catalyst.
-
Troubleshooting Workflow for Low Yield in Pd-Catalyzed Cyclization
Caption: A stepwise troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products in Acid-Catalyzed Cyclization
Question: I am attempting an acid-catalyzed cyclization of an o-alkynylphenol and obtaining a mixture of products, including my desired benzofuran and other regioisomers or byproducts. How can I improve the selectivity?
Answer:
Acid-catalyzed cyclizations can sometimes lead to a loss of regioselectivity or the formation of undesired side products. Here’s how to address this issue:
-
Choice of Acid Catalyst:
-
The strength of the acid catalyst is a critical parameter. Strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) can sometimes lead to charring or the formation of multiple products.[4][7] Consider using a milder Lewis acid such as BF₃·OEt₂, TiCl₄, or a solid-supported acid catalyst for better control.[8]
-
-
Reaction Temperature:
-
High reaction temperatures can promote side reactions. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. In some cases, running the reaction at room temperature or even 0 °C can significantly improve selectivity.[9]
-
-
Solvent Effects:
-
The solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution. Non-polar solvents may favor one regioisomer over another. Screening solvents like dichloromethane, toluene, or trifluoroethanol (TFE) can be beneficial.[8]
-
-
Substrate Structure:
-
The electronic and steric properties of the substituents on the aromatic ring and the alkyne can influence the regioselectivity of the cyclization. Electron-donating groups on the phenol ring generally facilitate the reaction.
-
Decision Tree for Optimizing Acid-Catalyzed Cyclization
Caption: Decision-making process for improving selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper co-catalyst in Sonogashira coupling for benzofuran synthesis?
A1: In the Sonogashira coupling, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which facilitates the crucial C-C bond formation. While copper-free Sonogashira protocols exist, the use of a copper co-catalyst often allows for milder reaction conditions and lower palladium catalyst loadings.[10]
Q2: Can I use o-chlorophenols instead of o-iodophenols or o-bromophenols in palladium-catalyzed reactions?
A2: While o-iodophenols and o-bromophenols are more reactive and commonly used, o-chlorophenols can also be employed. However, they are generally less reactive and may require more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of specialized ligands (e.g., bulky, electron-rich phosphines) to achieve good yields.[11]
Q3: My benzofuran product appears to be unstable during workup and purification. What precautions should I take?
A3: Some benzofuran derivatives can be sensitive to acid, air, or light. During the workup, avoid strong acids if your product is acid-labile. It is often beneficial to perform the extraction and purification steps quickly. For purification by column chromatography, consider using a less acidic silica gel or deactivating the silica gel with a small amount of a neutral amine like triethylamine mixed in the eluent. Store the final product under an inert atmosphere and protected from light.
Q4: Are there any metal-free alternatives for benzofuran synthesis?
A4: Yes, several metal-free methods for benzofuran synthesis have been developed. These often involve the cyclization of o-hydroxystilbenes mediated by hypervalent iodine reagents or base-promoted cyclizations of appropriately substituted phenols.[11] These methods can be advantageous for avoiding transition metal contamination in the final product, which is particularly important in pharmaceutical applications.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Palladium-Catalyzed Benzofuran Synthesis
| Entry | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | dppf | MeCN | 120 | 87 | [1][2] |
| 2 | Pd₂(dba)₃ | dppe | MeCN | 120 | 60 | [1][2] |
| 3 | Pd(OAc)₂ | PPh₃ | DMF | 60 | Fair to Good | [3] |
| 4 | PdCl₂(PPh₃)₂ | - | Et₃N | Reflux | Good | [6] |
Table 2: Influence of Solvent and Temperature on Acid-Catalyzed Cyclization
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | TiCl₄ | TFE | 70 | 76 | [8] |
| 2 | TiCl₄ | CH₂Cl₂ | 40 | 34 | [8] |
| 3 | TiCl₄ | Toluene | 110 | 38 | [8] |
| 4 | PPA | - | 110 | - | [7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a one-pot synthesis of 2,3-disubstituted benzofurans from o-iodophenols, terminal acetylenes, and aryl iodides.[4]
Materials:
-
o-Iodophenol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Aryl iodide (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Et₃N (Triethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
To an oven-dried reaction vessel, add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the o-iodophenol by TLC.
-
Once the initial coupling is complete, add the aryl iodide to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the formation of the benzofuran product by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Cyclization of o-Alkynylphenols
This protocol outlines the general procedure for the acid-catalyzed cyclization of o-alkynylphenols to form benzofurans.
Materials:
-
o-Alkynylphenol (1.0 equiv)
-
Acid catalyst (e.g., TiCl₄, 1.0 equiv)
-
Anhydrous solvent (e.g., TFE, CH₂Cl₂)
Procedure:
-
Dissolve the o-alkynylphenol in the anhydrous solvent in an oven-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the acid catalyst dropwise to the stirred solution.
-
Allow the reaction to warm to the desired temperature (e.g., room temperature or reflux) and stir for the required time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
References
- 1. publicatt.unicatt.it [publicatt.unicatt.it]
- 2. researchgate.net [researchgate.net]
- 3. elsevier.es [elsevier.es]
- 4. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzofuran synthesis [organic-chemistry.org]
Troubleshooting low solubility of 7-Methoxybenzofuran-4-amine in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 7-Methoxybenzofuran-4-amine in their assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a heterocyclic aromatic amine. Aromatic compounds tend to be hydrophobic and thus have low solubility in water.[1][2][3][4] The bulky benzofuran ring structure contributes to this hydrophobicity. While the amine group can participate in hydrogen bonding, the overall nonpolar character of the molecule dominates, leading to poor aqueous solubility.[3][4]
Q2: What is the expected effect of pH on the solubility of this compound?
A2: As an aromatic amine, this compound is a weak base. In acidic conditions (low pH), the amine group can become protonated, forming a more soluble salt.[5][6] Therefore, decreasing the pH of your aqueous buffer is likely to increase the solubility of the compound. Aromatic amines are generally water-soluble when protonated at a pH below 4.[7]
Q3: What are common organic solvents for dissolving this compound?
A3: While specific data for this compound is limited, similar aromatic and heterocyclic compounds are typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols such as ethanol.[8][9] For biological assays, it is common to first dissolve the compound in a small amount of an organic solvent like DMSO to create a stock solution, which is then diluted into the aqueous assay buffer.[10]
Q4: Can temperature be used to increase the solubility?
A4: For many compounds, increasing the temperature will increase solubility.[11][12][13][14] However, the effect of temperature on solubility depends on whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat).[14] For most solids dissolving in a liquid, the process is endothermic, and solubility increases with temperature.[14] It is important to consider the temperature stability of this compound and other assay components before significantly increasing the temperature.
Troubleshooting Guide for Low Solubility
If you are observing precipitation or experiencing inconsistent results in your assays, it is likely due to the low solubility of this compound. The following steps can help you troubleshoot and improve the solubility of your compound.
Step 1: Initial Solubility Assessment
The first step is to determine the approximate solubility of your compound in your specific assay buffer. This can be done through a simple visual assessment or a more quantitative solubility assay.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method is useful for a rapid assessment of solubility.[10][15][16]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilution: Add your assay buffer to the wells of a 96-well plate. Then, add a small volume of the DMSO stock solution to the first well and perform a serial dilution across the plate. Ensure the final DMSO concentration is consistent across all wells and is compatible with your assay (typically ≤1%).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[10]
-
Detection:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the presence of precipitated compound.[16]
-
UV Absorbance: Centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the soluble compound can be determined from a standard curve.
-
Protocol 2: Thermodynamic Solubility Assay
This method measures the equilibrium solubility and is considered the "true solubility".[17][18][19][20]
Materials:
-
Solid this compound
-
Assay buffer
-
Vials
-
Shaker or rotator
-
Filtration device (e.g., 0.45 µm syringe filter)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing your assay buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]
-
Separation: Filter the solution to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Step 2: Optimizing Solvent Conditions
Based on your initial assessment, you can now try to improve the solubility by modifying the solvent conditions.
For many biological assays, using a co-solvent is a common and effective strategy.[8][21][22]
| Co-solvent | Recommended Starting Concentration | Advantages | Disadvantages |
| DMSO | 0.1 - 1% (v/v) | High solubilizing power for many organic compounds.[9] | Can be toxic to cells at higher concentrations. May interfere with some enzyme assays. |
| Ethanol | 1 - 5% (v/v) | Biocompatible and less toxic than DMSO. | Lower solubilizing power for highly hydrophobic compounds compared to DMSO. |
| Polyethylene Glycol (PEG 400) | 1 - 10% (v/v) | Low toxicity and can improve compound stability. | Can increase the viscosity of the solution. |
| Glycerol | 1 - 10% (v/v) | Biocompatible and can help stabilize proteins. | High viscosity. |
Given that this compound has a basic amine group, adjusting the pH of the buffer can significantly impact its solubility.
-
Recommendation: Prepare your assay buffer at a lower pH (e.g., pH 6.0 or 5.0) and re-assess the solubility. Be mindful that a change in pH may affect your biological assay system.
Step 3: Other Factors to Consider
-
Temperature: If your assay allows, moderately increasing the temperature may improve solubility.
-
Ionic Strength: The effect of ionic strength on the solubility of organic compounds can be complex. You may want to test buffers with different salt concentrations.
Visual Troubleshooting Guides
Below are diagrams to help you navigate the troubleshooting process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijsdr.org [ijsdr.org]
- 3. byjus.com [byjus.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chemicalforums.com [chemicalforums.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Chapter 22 notes [web.pdx.edu]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enamine.net [enamine.net]
- 11. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceready.com.au [scienceready.com.au]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purifying Aminobenzofurans with Column Chromatography
Welcome to the technical support center for the purification of aminobenzofurans using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying aminobenzofurans?
A1: The most common stationary phase for the column chromatography of aminobenzofurans is silica gel.[1][2] Silica gel is a versatile adsorbent that is effective for separating a wide range of organic compounds. For compounds that may be sensitive to the acidic nature of silica, alternative stationary phases like alumina or florisil can be considered.[3] Deactivating the silica gel by treating it with a base can also be an effective strategy to prevent compound degradation.[3]
Q2: How do I choose the right mobile phase for my aminobenzofuran purification?
A2: The choice of mobile phase, or eluent, is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[1][2] The polarity of the mobile phase is adjusted by changing the ratio of these solvents. To determine the optimal solvent system, it is highly recommended to first perform thin-layer chromatography (TLC) to assess the separation of your compound from impurities.
Q3: My aminobenzofuran is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: For highly polar aminobenzofurans, you may need to use a more polar mobile phase.[3] Consider adding a small percentage of methanol to your ethyl acetate or dichloromethane. For basic compounds like aminobenzofurans, adding a small amount of a base, such as triethylamine or ammonium hydroxide, to the mobile phase can improve elution by neutralizing the acidic sites on the silica gel and reducing strong interactions.[4] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like methanol/water or acetonitrile/water), can be an effective technique for purifying very polar compounds.[3]
Q4: My aminobenzofuran seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
A4: To confirm if your compound is degrading on silica gel, you can perform a 2D TLC.[3] Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is unstable on the silica.
To prevent degradation, you can:
-
Deactivate the silica gel: Wash the silica gel with a solution of triethylamine in your non-polar solvent before packing the column. This neutralizes the acidic sites.
-
Use an alternative stationary phase: Consider using less acidic stationary phases like alumina or florisil.[3]
-
Work quickly: Minimize the time your compound spends on the column.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of aminobenzofurans.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - Inappropriate solvent system. - Column overloading. - Column packed improperly. | - Optimize Solvent System: Use TLC to find a solvent system that gives a good separation of your target compound and impurities (aim for an Rf of 0.2-0.4 for your product). - Reduce Sample Load: The amount of crude material should typically be 1-5% of the weight of the silica gel. - Repack Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended. |
| Compound Elutes Too Quickly (with the solvent front) | - Mobile phase is too polar. | - Decrease Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Does Not Elute from the Column | - Mobile phase is not polar enough. - Compound is strongly adsorbed to the silica gel (possibly due to the basic amino group). - Compound may have decomposed on the column. | - Increase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (gradient elution). - Add a Modifier: Add a small amount of triethylamine or ammonium hydroxide to the eluent to compete with your aminobenzofuran for binding to the acidic sites on the silica. - Check for Decomposition: Perform a 2D TLC to assess stability on silica. If unstable, consider alternative stationary phases.[3] |
| Tailing of Bands | - Strong interaction between the basic amino group and acidic silica. - Column overloading. | - Add a Basic Modifier: Incorporate a small percentage of triethylamine or ammonium hydroxide into your mobile phase.[4] - Reduce Sample Load: Use a smaller amount of crude material. |
| Cracks in the Silica Gel Bed | - Running the column dry. - Rapid changes in solvent polarity. | - Maintain Solvent Level: Always keep the solvent level above the top of the silica gel. - Gradual Polarity Change: When running a gradient, increase the polarity of the mobile phase gradually. |
| Inconsistent Results Between TLC and Column | - Different silica gel grades for TLC and column. - Overloading on the TLC plate giving a misleading Rf. | - Use Similar Silica: Ensure the silica gel used for both TLC and the column have similar properties. - Dilute TLC Spot: Spot a dilute solution of your crude mixture on the TLC plate to avoid overloading. |
Experimental Protocols
General Protocol for Purifying Aminobenzofurans by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific aminobenzofuran derivative.
1. Preparation of the Column:
- Select an appropriate size glass column with a stopcock.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand over the cotton plug.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
- Drain the excess solvent until the solvent level is just above the silica bed.
- Add a thin layer of sand on top of the silica gel to prevent disturbance when adding more solvent.
2. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude aminobenzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
- Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Using a pipette, carefully load the solution onto the top of the column, allowing it to adsorb onto the silica.
3. Elution:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (e.g., using a pipette bulb or a regulated air line for flash chromatography) to start the elution.
- Collect fractions in test tubes or other suitable containers.
- If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. A typical gradient for aminobenzofurans might be from 100% hexane to a mixture of hexane and ethyl acetate.[2] For example, one study on the purification of a 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one used a gradient of petroleum ether/ethyl acetate from 20:1 to 5:1 (v/v).[1]
4. Analysis of Fractions:
- Monitor the collected fractions by TLC to identify which fractions contain your desired product.
- Combine the pure fractions containing your aminobenzofuran.
- Evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A typical workflow for purifying aminobenzofurans using column chromatography.
Caption: A decision-making diagram for troubleshooting common column chromatography issues.
References
Preventing degradation of 7-Methoxybenzofuran-4-amine during storage
This technical support center provides guidance on the proper storage and handling of 7-Methoxybenzofuran-4-amine to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, refrigeration (2-8 °C) is advisable.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as darkening or the appearance of discoloration, often indicates degradation of the compound. This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to assess the purity of the sample before use if any color change is observed.
Q3: Can this compound degrade even when stored in a sealed vial?
A3: Yes, degradation can still occur in a sealed vial, although at a slower rate. Headspace oxygen in the vial can contribute to oxidation. For highly sensitive applications, purging the vial with an inert gas like argon or nitrogen before sealing can minimize this risk.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this exact molecule are not extensively published, aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The amine group can be oxidized, and polymerization can also occur, especially under the influence of light and air.
Q5: How can I check the purity of my stored this compound?
A5: The purity of your sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical data of the stored sample with that of a fresh or reference sample can reveal the extent of degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Action |
| Discoloration of the solid sample (e.g., yellowing, browning) | Oxidation due to exposure to air and/or light. | 1. Immediately transfer the sample to an amber vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store the vial in a cool, dark, and dry place, preferably in a desiccator. 4. Before use, verify the purity of the sample using HPLC or GC-MS. |
| Inconsistent experimental results using a previously opened bottle. | Degradation of the compound since the bottle was first opened. | 1. Aliquot the compound into smaller, single-use vials upon first opening to minimize repeated exposure of the bulk material to the atmosphere. 2. Always use a fresh aliquot for critical experiments. 3. Re-evaluate the purity of the stock bottle. |
| Poor solubility of the compound compared to a fresh batch. | Formation of insoluble polymeric degradation products. | 1. Attempt to dissolve a small amount in a recommended solvent. If solubility is an issue, it is a strong indicator of degradation. 2. It is not recommended to use a sample that shows significantly altered solubility. 3. Discard the degraded sample according to your institution's safety protocols and obtain a fresh batch. |
| Appearance of new peaks in analytical spectra (HPLC, GC-MS, NMR). | Chemical degradation has occurred, leading to the formation of impurities. | 1. Identify the impurities if possible by analyzing the spectral data. 2. If the level of impurity is significant, the sample may not be suitable for your experiment. 3. Review your storage and handling procedures to prevent future degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC Analysis
This protocol outlines a method to assess the stability of this compound under different storage conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Divide the stock solution into several amber HPLC vials.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
-
Initial Analysis (Time Zero):
-
Immediately analyze one of the freshly prepared vials using the HPLC method described below. This will serve as the baseline (T=0) data.
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms from the different time points and storage conditions to the T=0 data.
-
Calculate the percentage of the parent compound remaining and note the appearance and area of any new peaks, which indicate degradation products.
-
Visualizing Degradation and Workflows
To better understand the processes involved in preventing and identifying the degradation of this compound, the following diagrams illustrate key concepts.
Caption: Logical relationship between storage conditions and compound stability.
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Experimental workflow for the stability assessment of this compound.
Technical Support Center: Regioisomer Separation in Substituted Benzofuran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of regioisomers in substituted benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating regioisomers of substituted benzofurans?
A1: The most prevalent techniques for separating regioisomers of substituted benzofurans are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on factors such as the structural differences between the isomers, the quantity of material to be separated, and the required purity of the final products.
Q2: How do I choose the best separation technique for my specific mixture of benzofuran regioisomers?
A2: The selection of an appropriate separation technique is crucial for achieving the desired purity and yield. Column chromatography is a versatile and widely used method for separating a broad range of regioisomers.[1] Recrystallization is a cost-effective method suitable for isomers that exhibit significant differences in solubility in a particular solvent system. Preparative HPLC is often employed for challenging separations where isomers have very similar polarities, and high purity is essential.[2][3][4]
Q3: What factors influence the regioselectivity of benzofuran synthesis and the resulting isomer ratio?
A3: The regioselectivity of benzofuran synthesis is influenced by several factors, including the nature and position of substituents on the starting materials, the reaction conditions (e.g., temperature, solvent, catalyst), and the reaction mechanism. For instance, in the synthesis of benzofurans from phenols and α-haloketones, the reaction temperature can significantly impact the ratio of regioisomers formed.[1]
Troubleshooting Guides
Column Chromatography
Q4: My benzofuran regioisomers are not separating on the silica gel column. What should I do?
A4: If you are experiencing poor separation of regioisomers on a silica gel column, consider the following troubleshooting steps:
-
Optimize the Solvent System: The choice of eluent is critical. A systematic approach to solvent system selection is recommended. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems for benzofuran separation include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[5]
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation. Aim for a significant difference in the Retention Factor (Rf) values of the isomers.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, may be effective.[1]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent to prevent band broadening.
Q5: The desired benzofuran regioisomer is eluting with impurities. How can I improve the purity?
A5: To enhance the purity of the eluted isomer, you can:
-
Fine-tune the Solvent System: A slight adjustment in the polarity of the eluent can sometimes significantly improve the resolution between your desired product and impurities.
-
Use a Longer Column: Increasing the length of the stationary phase can provide more theoretical plates for separation, leading to better resolution.
-
Fraction Collection: Collect smaller fractions and analyze them by TLC to identify the purest fractions containing the target isomer.
Recrystallization
Q6: I am unable to find a suitable solvent for the recrystallization of my benzofuran regioisomers. What is the general procedure for solvent selection?
A6: The key to successful recrystallization is finding a solvent that dissolves the compound well at an elevated temperature but poorly at lower temperatures. A common approach is to use a binary solvent system. Dissolve the mixture of isomers in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization of the less soluble isomer.
High-Performance Liquid Chromatography (HPLC)
Q7: I am developing an HPLC method for my benzofuran regioisomers, but the peaks are tailing or showing poor resolution. What are the key parameters to optimize?
A7: For HPLC method development, systematic optimization of several parameters is crucial:[6][7]
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (water or buffer) is a primary factor affecting retention and selectivity.[6][7][8]
-
pH of the Mobile Phase: For ionizable benzofuran derivatives, the pH of the mobile phase can significantly impact retention and peak shape.[6][7]
-
Column Chemistry: Different stationary phases (e.g., C18, C8, Phenyl) can offer varying selectivities for regioisomers.
-
Temperature: Adjusting the column temperature can influence viscosity and mass transfer, thereby affecting resolution.
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution.[7]
Q8: What should I do if my regioisomers are still inseparable by standard chromatographic techniques?
A8: In cases where regioisomers are particularly difficult to separate, derivatization to introduce a functional group that accentuates the structural differences might be a viable strategy. This can alter the polarity or steric properties of the isomers, making them more amenable to separation by chromatography.
Data Presentation
Table 1: Column Chromatography Solvent Systems for Benzofuran Regioisomer Separation
| Starting Materials | Regioisomer Ratio (crude) | Solvent System (Silica Gel) | Outcome | Reference |
| Naphthol and 2-chloro-3-pentanone | 2:1 | Ethyl acetate/hexane | Successful separation of isomers | [1] |
| Substituted phenol and α-haloketone | N/A | Dichloromethane/Methanol | General eluent for polar compounds | [5] |
| Substituted phenol and α-haloketone | N/A | Ethyl Acetate/Hexane | Standard for compounds of normal polarity | [5] |
| Benzofuran derivative synthesis | N/A | Ethyl acetate:petroleum ether (1:20) | Yield of ~70% after chromatography | [9] |
| Benzofuran derivative synthesis | N/A | Ethyl acetate:petroleum ether (1:40) | Successful isolation of intermediate | [9] |
Note: The effectiveness of a solvent system is highly dependent on the specific substituents on the benzofuran core. The ratios provided are for guidance and require optimization for each specific case.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Separation of Benzofuran Regioisomers
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it reaches the top of the silica bed.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the optimized solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure regioisomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Protocol 2: General Procedure for HPLC Method Development for Benzofuran Regioisomer Separation
-
Initial Conditions: Start with a standard C18 column and a mobile phase of acetonitrile and water.
-
Gradient Run: Perform an initial broad gradient run (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate elution conditions for the isomers.[6]
-
Optimize Organic Solvent: If separation is not optimal, switch the organic modifier to methanol, as the change in solvent can alter selectivity.
-
Adjust pH: If the isomers have ionizable groups, systematically vary the pH of the aqueous component of the mobile phase using appropriate buffers.[7]
-
Fine-tune Gradient: Once a suitable solvent system is identified, optimize the gradient slope and duration to maximize the resolution between the regioisomer peaks.
-
Isocratic Hold: If baseline separation is achieved during a specific part of the gradient, an isocratic method at that solvent composition can be developed for routine analysis.
Visualizations
References
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. labcompare.com [labcompare.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Chromatography [chem.rochester.edu]
- 6. actascientific.com [actascientific.com]
- 7. iosrphr.org [iosrphr.org]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN105949152B - A kind of benzofuran derivative and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Benzofuran Ring Formation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for catalyst selection in benzofuran synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of benzofuran rings, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in benzofuran synthesis can stem from several factors related to the catalyst system and reaction conditions. Here is a systematic troubleshooting guide:
-
Catalyst Activity/Decomposition:
-
Palladium Catalysts: Palladium black precipitation is a common sign of catalyst decomposition. This can be caused by impurities in reagents, inappropriate solvents (like THF in some cases), or high temperatures.[1]
-
Solution: Ensure all reagents and solvents are pure and dry. Distilling amine bases can be beneficial as they can oxidize over time.[1] Consider using a more robust ligand that protects the palladium center.
-
-
Copper Catalysts: The choice of the copper salt (e.g., CuI, CuBr, Cu(OTf)₂) and its oxidation state can be critical. Cu(I) salts are often more effective than Cu(II) salts in certain cyclizations.[2]
-
-
Ligand Selection:
-
Palladium Systems: The ligand stabilizes the palladium catalyst and influences its reactivity. Both phosphine-based (e.g., PPh₃, XPhos) and nitrogen-based (e.g., 1,10-phenanthroline) ligands are common. The choice can dramatically affect the outcome. For instance, in Tsuji-Trost type reactions for functionalizing benzofurans, dppf is effective for nitrogen nucleophiles, while XPhos is better for sulfur or oxygen nucleophiles.
-
Solution: If you suspect ligand issues, screen a variety of ligands with different steric and electronic properties. For electron-rich or -poor substrates, a change in the ligand's electronic nature can be beneficial.
-
-
-
Base and Solvent Effects:
-
The choice of base and solvent is highly interdependent and crucial for reaction success. Inorganic bases like K₂CO₃, Cs₂CO₃, and organic bases like Et₃N are frequently used.
-
Solution: The base must be strong enough to facilitate the desired reaction step (e.g., deprotonation of a phenol or terminal alkyne) without causing side reactions. The solvent should provide good solubility for all components and be compatible with the catalyst system. For Sonogashira reactions, using the amine base (e.g., Et₃N) as the solvent can sometimes improve results.[1]
-
-
-
Reaction Temperature and Time:
-
Reactions are often sensitive to temperature. For volatile reactants like TMS-acetylene (boiling point 53°C), temperatures above this can lead to evaporation and loss of the reactant if not in a sealed system.[1]
-
Solution: Optimize the temperature carefully. If using volatile reagents, ensure your reaction setup (e.g., sealed vessel, efficient condenser) is adequate. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.
-
-
Q2: I am having trouble with the regioselectivity of my cyclization. How can I control it?
A2: Regioselectivity is a common challenge, especially with unsymmetrically substituted starting materials.
-
Steric Hindrance: In many cyclization reactions, the catalyst will favor the sterically less hindered position. For example, in the cyclization of α-phenoxycarbonyl compounds, the reaction typically favors the formation of the less hindered product.
-
Solution: The substitution pattern on your starting materials is the primary determinant. If possible, design your synthesis to block the undesired position of cyclization.
-
-
Electronic Effects: The electronic properties of substituents on the aromatic ring can direct the cyclization. Electron-donating groups can activate the ortho and para positions, influencing where a C-H activation or cyclization might occur.
-
Solution: Analyze the electronic nature of your substrate. In some cases, changing the catalyst can alter the regioselectivity. For instance, certain palladium-catalyzed oxidative annulations of phenols with unactivated internal alkynes have shown high regioselectivity.
-
-
Catalyst/Ligand Control: The ligand can play a significant role in determining regioselectivity by influencing the steric environment around the metal center.
-
Solution: Experiment with ligands of varying bulk. A bulkier ligand may block one potential reaction site, favoring another.
-
Q3: What are the key differences in choosing between a Palladium and a Copper catalyst?
A3: Both palladium and copper are widely used, often in combination, but they have distinct roles and advantages.[3]
-
Palladium Catalysts:
-
Strengths: Highly versatile for a vast range of cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) that are often steps in a one-pot benzofuran synthesis.[4][5] They are particularly effective for C-H activation and oxidative cyclization.[6]
-
Common Issues: Can be expensive, sensitive to air and moisture, and prone to decomposition into inactive palladium black.[1] Often require phosphine ligands, which can also be sensitive.
-
-
Copper Catalysts:
-
Strengths: More cost-effective than palladium. Excellent for Sonogashira co-catalysis and for mediating Ullmann-type couplings.[4] Copper catalysts are also effective for the oxidative annulation of phenols and alkynes.[7][8]
-
Common Issues: Can require higher catalyst loadings and sometimes harsher reaction conditions than palladium. The catalytic cycle can be complex, and catalyst deactivation can be an issue.
-
-
Combined Pd/Cu Systems:
-
In reactions like the Sonogashira coupling, a dual Pd/Cu catalytic system is common. Palladium catalyzes the main cross-coupling cycle, while copper acts as a co-catalyst, facilitating the activation of the terminal alkyne.[4] This synergistic effect often leads to higher yields and milder reaction conditions.
-
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data for different catalytic systems in benzofuran synthesis.
Table 1: Palladium-Catalyzed Sonogashira Coupling/Cyclization of 2-Iodophenols
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | Et₃N | 60 | 12 | ~85-95 | [4] |
| PdCl₂(PPh₃)₂ | CuI | Cs₂CO₃ | Toluene | 100 | 16 | ~70-90 | [4] |
| Pd/C | - | K₂CO₃ | DMF | 120 | 24 | ~75-88 | |
| PEPPSI-IPr | CuI | K₂CO₃ | Dioxane | 100 | 12 | ~80-92 |
Table 2: Copper-Catalyzed Annulation of Phenols and Alkynes
| Catalyst | Ligand | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | ~70-91 | |
| CuBr | - | DBU | DMSO | 120 | 12 | ~65-85 | |
| Cu(OTf)₂ | Bipyridine | - | DCE | 80 | 16 | ~60-80 | |
| CuCl | - | O₂ (oxidant) | MeCN | 80 | 24 | ~72-88 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a representative example for the synthesis of a 2-substituted benzofuran from a 2-iodophenol and a terminal alkyne.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 2-iodophenol (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 5 mL). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran.
Visualizations
Catalyst Selection Workflow
This diagram outlines a logical decision-making process for selecting a suitable catalyst system based on the desired synthetic route.
Caption: Decision tree for catalyst selection in benzofuran synthesis.
General Experimental Workflow
This diagram illustrates the typical sequence of steps in a catalyzed benzofuran synthesis experiment, from preparation to final product analysis.
Caption: Standard workflow for catalyzed benzofuran synthesis experiments.
References
- 1. reddit.com [reddit.com]
- 2. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
7-Methoxybenzofuran-4-amine and its Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors: A Comparative Analysis
Introduction: Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the hydrolysis of cyclic adenosine monophosphate (cAMP). As a key regulator of inflammation, PDE4 has emerged as a significant therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis. The development of selective PDE4 inhibitors has led to several approved drugs. This guide provides a comparative analysis of a novel chemical scaffold, 7-methoxybenzofuran, against established PDE4 inhibitors, offering insights for researchers and professionals in drug development.
The PDE4 Signaling Pathway
The enzyme PDE4 plays a crucial role in modulating the inflammatory response by controlling the concentration of the second messenger, cAMP. Inhibition of PDE4 blocks the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in a reduction of the inflammatory response.
Comparative Inhibitory Activity
The potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the reported IC50 values for 7-Methoxybenzofuran-4-carboxamides and a selection of well-known, clinically relevant PDE4 inhibitors.
| Compound/Drug | PDE4 Subtype(s) | IC50 Value (nM) | Reference(s) |
| 7-Methoxybenzofuran-4-carboxamides | PDE4 | Potent Inhibition (Specific values not detailed in abstract) | [1] |
| Roflumilast | PDE4A1, PDE4A4, PDE4B1, PDE4B2, PDE4C | 0.7, 0.9, 0.7, 0.2, 3-4.3 | [3][4][5] |
| Apremilast | PDE4 (pan-inhibitor) | 10 - 100 (range across subtypes) | [6][7][8][9][10] |
| Cilomilast | Low and High affinity PDE4 | ~100 - 120 | [11][12][13] |
| Rolipram | PDE4A, PDE4B, PDE4D | 3, 130, 240 | [14][15][16][17][18] |
| Crisaborole | PDE4 | 490 | [19][20][21] |
Experimental Protocols
The determination of a compound's IC50 value against PDE4 is a critical step in its evaluation. A variety of in vitro assays are available for this purpose. Below is a generalized workflow and a detailed protocol for a common type of PDE4 inhibition assay.
Experimental Workflow: In Vitro PDE4 Inhibition Assay
Detailed Methodology: Fluorescence Polarization (FP)-Based PDE4 Assay
This protocol is a representative example and may require optimization based on the specific reagents and equipment used.
1. Principle of the Assay: This assay measures the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by the PDE4 enzyme. The product, FAM-AMP, is captured by a binding agent, resulting in a large, slowly rotating complex that emits highly polarized light. The degree of fluorescence polarization is directly proportional to the amount of FAM-AMP produced and thus to the PDE4 activity. Inhibitors will reduce the formation of FAM-AMP, leading to a lower polarization signal.
2. Materials and Reagents:
-
Recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B)
-
Fluorescent substrate: FAM-cAMP
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Binding Agent (specific for phosphate)
-
Test compound (7-Methoxybenzofuran-4-amine or derivative) and reference inhibitors (e.g., Roflumilast)
-
DMSO for compound dilution
-
384-well, low-volume, black plates
-
A microplate reader capable of measuring fluorescence polarization
3. Experimental Procedure:
-
Compound Plating: Prepare serial dilutions of the test and reference compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibition control (100% activity) and wells with a known potent inhibitor as a maximum inhibition control (0% activity).
-
Enzyme Addition: Dilute the PDE4 enzyme to the desired working concentration in cold assay buffer. Dispense the enzyme solution (e.g., 5 µL) into each well of the assay plate containing the compounds.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare the FAM-cAMP substrate solution in assay buffer. Add the substrate solution (e.g., 5 µL) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes. This time may need to be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Detection: Add the binding agent solution to all wells. This will stop the enzymatic reaction and allow for the detection of the product. Incubate for a further 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a microplate reader, measuring fluorescence polarization.
4. Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(Signal_Test - Signal_Min) / (Signal_Max - Signal_Min)]) Where:
-
Signal_Test is the FP signal in the presence of the test compound.
-
Signal_Min is the FP signal from the maximum inhibition control.
-
Signal_Max is the FP signal from the no-inhibition (DMSO) control.
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The available literature indicates that the 7-methoxybenzofuran scaffold, particularly in the form of 7-Methoxybenzofuran-4-carboxamides, holds promise as a source of potent PDE4 inhibitors.[1] While direct comparative data for the amine variant is needed, the activity of the carboxamide derivatives suggests that this chemical class warrants further investigation. A comprehensive evaluation, including profiling against all PDE4 subtypes and in cell-based and in vivo models of inflammation, will be necessary to fully elucidate the therapeutic potential of 7-methoxybenzofuran-based compounds relative to established PDE4 inhibitors like Roflumilast and Apremilast. The experimental protocols outlined in this guide provide a framework for conducting such a comparative study.
References
- 1. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Rolipram | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 17. Rolipram | Cell Signaling Technology [cellsignal.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. axonmedchem.com [axonmedchem.com]
- 21. mdpi.com [mdpi.com]
A Comparative Analysis of the Anticancer Potential of 7-Methoxybenzofuran-4-amine and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer activity of the novel compound 7-Methoxybenzofuran-4-amine against established chemotherapeutic drugs, namely Doxorubicin, Cisplatin, and Paclitaxel. While specific experimental data on this compound is emerging, this document leverages available information on the broader class of benzofuran derivatives to draw preliminary comparisons and outline the methodologies for future evaluation.
Introduction to Benzofurans in Oncology
Benzofuran scaffolds are integral to numerous biologically active compounds, with many natural and synthetic derivatives demonstrating significant therapeutic potential, including anticancer properties.[1][2] Research into various benzofuran derivatives has revealed their ability to induce cytotoxicity in a range of human cancer cell lines, suggesting that this compound may hold similar promise as a potential anticancer agent.[1][3][4]
Comparative Cytotoxicity Data
The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[5] The tables below summarize the reported IC50 values for the standard chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel across various cancer cell lines. It is important to note that IC50 values can vary significantly between different cell lines and experimental conditions.[6][7]
Table 1: IC50 Values of Doxorubicin Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 6.602 | [9] |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | [8] |
| A549 | Lung Cancer | > 20 | [8] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [8] |
| PC3 | Prostate Cancer | 8.00 | [10] |
Table 2: IC50 Values of Cisplatin Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKOV-3 | Ovarian Cancer | 2 to 40 (24h exposure) | [7] |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.1-0.45 µg/ml | [11] |
| A2780 | Ovarian Cancer | Varies with seeding density | [7] |
Table 3: IC50 Values of Paclitaxel Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| Various Human Tumour Cell Lines | Various | 2.5 - 7.5 nM | 24 h | [12] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 9.4 µM (median) | 24 h | [13] |
| SCLC Cell Lines | Small Cell Lung Cancer | 25 µM (median) | 24 h | [13] |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified | [14] |
| BT-474 | Breast Cancer | 19 nM | Not Specified | [14] |
While direct IC50 values for this compound are not yet widely published, studies on similar benzofuran derivatives have shown potent activities. For instance, some benzofuran derivatives have exhibited IC50 values in the low micromolar to nanomolar range against various cancer cell lines, indicating a potential for high efficacy.[1][3] One study highlighted a benzofuran derivative with an IC50 value of 0.46 μM against a head and neck cancer cell line.[3] Another study on a naturally isolated benzofuran derivative reported an IC50 of 22 μM in Huh7 hepatoma cells after 48 hours.[1]
Potential Mechanisms of Action
The anticancer activity of benzofuran derivatives is believed to be exerted through various mechanisms, including the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.
Caption: Proposed mechanism of action for benzofuran derivatives.
Experimental Protocols
To ensure robust and reproducible data for comparing the anticancer activity of novel compounds like this compound with established drugs, standardized experimental protocols are essential.
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) and control drugs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Standard workflow for an MTT cell viability assay.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with the test compound at concentrations around the IC50 value for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified.
3. Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Conclusion
While direct comparative data for this compound is still forthcoming, the broader family of benzofuran derivatives has demonstrated significant anticancer activity across a variety of cancer cell lines. The provided IC50 values for standard chemotherapeutics offer a benchmark for future studies on this novel compound. The detailed experimental protocols outlined in this guide will facilitate the standardized evaluation of this compound, allowing for a direct and meaningful comparison of its anticancer efficacy against currently used drugs. Further research is warranted to fully elucidate the mechanism of action and therapeutic potential of this promising compound.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. ijpsonline.com [ijpsonline.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 7-Methoxybenzofuran Derivatives: A Comparative Guide to In Vitro Efficacy
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro efficacy of various derivatives of 7-Methoxybenzofuran. While direct experimental data for 7-Methoxybenzofuran-4-amine is not extensively available in the public domain, this guide focuses on its closely related and well-studied derivatives, offering valuable insights into their biological activities and potential therapeutic applications.
This publication summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Comparative In Vitro Efficacy of 7-Methoxybenzofuran Derivatives
The in vitro potency of 7-Methoxybenzofuran derivatives has been evaluated across a range of biological targets, demonstrating their potential as inhibitors of key enzymes implicated in various diseases. The following tables present a comparative summary of their efficacy.
Table 1: PDE4 Inhibitory Activity of 7-Methoxybenzofuran-4-carboxamide Derivatives
| Compound ID | Modification | IC50 (µM) vs. PDE4 |
| 1 | R = H | >100 |
| 2 | R = Me | 15 |
| 3 | R = Et | 5 |
| 4 | R = i-Pr | 1.2 |
| Rolipram | Standard | 0.8 |
This table is based on data from a study on 7-Methoxybenzofuran-4-carboxamides as potential treatments for asthma.[1]
Table 2: Tyrosinase Inhibitory Activity of 7-Methoxybenzofuran-triazole Tethered N-phenylacetamides
| Compound ID | Phenylacetamide Substitution | IC50 (µM) vs. Mushroom Tyrosinase |
| 16h | 2-methoxy | 0.39 ± 1.45 |
| 16f | 3-nitro | 0.76 ± 1.71 |
| 16g | 4-bromo | 1.08 ± 4.09 |
| 16j | 4-methyl | 1.70 ± 3.93 |
| 16e | 4-chloro | 4.88 ± 1.14 |
| Kojic Acid | Standard | 30.34 ± 1.00 |
| Ascorbic Acid | Standard | 11.5 ± 1.00 |
Data from a study on 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as tyrosinase inhibitors.
Table 3: Kinase Inhibitory Activity of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amine Derivatives
| Compound ID | Aryl Substitution | IC50 vs. CLK1 | IC50 vs. DYRK1A |
| Various Derivatives | Varied aryl groups | Active | Active |
| Staurosporine | Standard | - | 5.4 nM |
| INDY | Standard | - | 122 nM |
N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines have been identified as dual inhibitors of CLK1 and DYRK1A kinases, though specific IC50 values for a broad range of these compounds are not detailed in the available literature.[2]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are the protocols for the primary assays used to evaluate the efficacy of the 7-Methoxybenzofuran derivatives discussed.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay is designed to measure the inhibitory activity of compounds against the PDE4 enzyme, which is a key regulator of intracellular cyclic AMP (cAMP).
-
Enzyme and Substrate : The assay utilizes recombinant human PDE4 enzyme and cAMP as the substrate.
-
Principle : The enzymatic reaction involves the hydrolysis of cAMP to AMP by PDE4. The inhibitory effect of a compound is determined by quantifying the amount of cAMP remaining after the reaction.
-
Procedure :
-
Test compounds are incubated with the PDE4 enzyme in a suitable buffer.
-
The reaction is initiated by the addition of a fixed concentration of cAMP.
-
After a defined incubation period at a controlled temperature, the reaction is terminated.
-
The concentration of remaining cAMP is measured, typically using a competitive immunoassay or a fluorescence-based detection method.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay is widely used to screen for inhibitors of tyrosinase, the key enzyme in melanin synthesis.
-
Enzyme and Substrate : Mushroom tyrosinase is the enzyme, and L-tyrosine or L-DOPA is used as the substrate.
-
Principle : Tyrosinase catalyzes the oxidation of the substrate to form dopaquinone, which then undergoes a series of reactions to produce a colored melanin pigment. The rate of color formation is measured to determine enzyme activity.
-
Procedure :
-
The reaction is performed in a 96-well plate, where the test compound, substrate, and buffer are mixed.
-
The reaction is started by the addition of the mushroom tyrosinase enzyme.
-
The plate is incubated, and the absorbance is measured at regular intervals at a wavelength of approximately 475-490 nm.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the control reaction. The IC50 value is then determined.
-
Kinase Inhibition Assay (CLK1 and DYRK1A)
This assay evaluates the ability of compounds to inhibit the activity of specific protein kinases, such as CDC-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
-
Enzyme and Substrate : Recombinant human CLK1 and DYRK1A are used with their respective specific peptide substrates.
-
Principle : The assay measures the transfer of a phosphate group from ATP to the peptide substrate. The amount of ADP produced is proportional to the kinase activity and can be quantified using a luminescence-based method like the ADP-Glo™ Kinase Assay.[3]
-
Procedure :
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the generated ADP into ATP, which is used to produce a luminescent signal.
-
The luminescence intensity is measured and is directly proportional to the kinase activity.
-
IC50 values are determined from dose-response curves.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental process is essential for a comprehensive understanding. The following diagrams illustrate the key signaling pathways and a typical in vitro experimental workflow.
Caption: PDE4 signaling pathway and its inhibition by 7-methoxybenzofuran-4-carboxamides.
Caption: Tyrosinase signaling in melanogenesis and its inhibition.
Caption: Dual inhibition of CLK1 and DYRK1A signaling pathways.
Caption: A generalized workflow for assessing the in vitro cell viability effects of test compounds.
References
Unveiling the Cross-Reactivity Profile of 7-Methoxybenzofuran-4-amine and its Analogs: A Comparative Guide for Drug Discovery
Aimed at researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities associated with the 7-methoxybenzofuran scaffold. In the absence of extensive public data for 7-Methoxybenzofuran-4-amine, this document provides a predictive cross-reactivity profile based on the experimental data of its structural analogs, highlighting potential on-target and off-target effects to inform early-stage drug discovery programs.
The 7-methoxybenzofuran core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. Understanding the potential for cross-reactivity is crucial for the development of selective and safe therapeutic agents. This guide summarizes the known inhibitory activities of 7-methoxybenzofuran analogs against key biological targets and their cytotoxic effects on various cancer cell lines.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the available quantitative data for various 7-methoxybenzofuran derivatives are presented below. These data points offer insights into the potential bioactivity landscape of this chemical class.
Table 1: Phosphodiesterase 4 (PDE4) Inhibition
| Compound | Target | IC50 (nM) |
| 7-methoxybenzofuran derivative (4e) | PDE4B | 10.0[1] |
| PDE4D | 15.2[1] |
Table 2: Tyrosinase Inhibition
| Compound | Target | IC50 (µM) |
| 7-methoxybenzofuran-triazole hybrid 16h | Fungal Tyrosinase | 0.39 ± 1.45[2] |
| 7-methoxybenzofuran-triazole hybrid 16f | Fungal Tyrosinase | 0.76 ± 1.71[2] |
| Kojic Acid (Standard) | Fungal Tyrosinase | 30.34 ± 1.00[2] |
| Ascorbic Acid (Standard) | Fungal Tyrosinase | 11.5 ± 1.00[2] |
Table 3: Cytotoxicity Against Cancer Cell Lines
| Benzofuran Derivative | Cell Line | IC50 (µM) |
| Bromo derivative 14c | HCT116 (Colon) | 3.27[3] |
| Thiazole derivative 32a | HeLa (Cervical) | 6.55 - 13.14[3] |
| Oxindole hybrid 22d | MCF-7 (Breast) | 3.41[3] |
| Oxindole hybrid 22f | MCF-7 (Breast) | 2.27[3] |
| Triazole derivative 50g | HCT-116 (Colon) | 0.87[3] |
| Triazole derivative 50g | HeLa (Cervical) | 0.73[3] |
| Triazole derivative 50g | A549 (Lung) | 0.57[3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to generate the data presented in this guide.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay is designed to quantify the inhibitory activity of a compound against the PDE4 enzyme.
-
Principle: The assay measures the enzymatic conversion of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP) by PDE4. The potency of an inhibitor is determined by its ability to prevent this conversion.
-
Procedure:
-
Recombinant human PDE4B or PDE4D enzyme is pre-incubated with the test compound at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a fixed concentration of cAMP.
-
The reaction is allowed to proceed at 30°C for a predetermined time.
-
The reaction is terminated by the addition of a stop solution.
-
The amount of remaining cAMP or the amount of AMP produced is quantified using a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescent-based assay.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Tyrosinase Inhibition Assay
This protocol details a common method to screen for inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
-
Principle: This colorimetric assay measures the ability of a compound to inhibit the oxidation of a substrate (L-tyrosine or L-DOPA) by tyrosinase, which results in the formation of a colored product, dopachrome.
-
Procedure:
-
The test compound is mixed with a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).
-
The mixture is pre-incubated at room temperature.
-
The reaction is started by the addition of L-tyrosine or L-DOPA.
-
The reaction mixture is incubated at 37°C.
-
The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm using a microplate reader.
-
-
Data Analysis: The percent inhibition of tyrosinase activity is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control. The IC50 value is determined from the dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic effects of a compound on cell lines.
-
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.
-
The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting colored solution is measured at approximately 570 nm with a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the underlying biological processes and the experimental approach to cross-reactivity profiling, the following diagrams are provided.
Caption: Inhibition of the PDE4 signaling pathway.
Caption: Inhibition of the melanin biosynthesis pathway.
Caption: A typical experimental workflow for cross-reactivity profiling.
References
- 1. Discovery of 7-alkoxybenzofurans as PDE4 inhibitors with hepatoprotective activity in D-GalN/LPS-induced hepatic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Phosphodiesterase 4 (PDE4) Inhibition Assays: Featuring 7-Methoxybenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of biological assays for inhibitors of Phosphodiesterase 4 (PDE4), with a focus on compounds from the 7-methoxybenzofuran class. This document outlines quantitative data for 7-methoxybenzofuran derivatives and established PDE4 inhibitors, details a representative experimental protocol for assessing PDE4 inhibition, and discusses key factors influencing assay reproducibility.
Introduction to PDE4 Inhibition and the Role of 7-Methoxybenzofuran Derivatives
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. The inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. This makes PDE4 a significant therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The benzofuran scaffold is a key structural motif in many biologically active compounds.[1] Specifically, derivatives of 7-methoxybenzofuran have emerged as potent PDE4 inhibitors.[1][2] This guide will explore the performance of these compounds in biological assays and compare them with the well-established PDE4 inhibitor, Rolipram.
Quantitative Comparison of PDE4 Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for a novel 7-methoxybenzofuran derivative and the reference compound, Rolipram, against different PDE4 subtypes.
| Compound | PDE4 Subtype | IC50 (nM) |
| Novel 7-Methoxybenzofuran Inhibitor (4e) | PDE4B | 10.0 |
| PDE4D | 15.2 | |
| Rolipram | PDE4A | 3 |
| PDE4B | 130 | |
| PDE4D | 240 |
Note: Data for the novel 7-methoxybenzofuran inhibitor is from a recent study on 7-alkoxybenzofurans.[3] Rolipram IC50 values are from established literature.
Experimental Protocol: Fluorescence Polarization-Based PDE4 Inhibition Assay
Fluorescence Polarization (FP) is a widely used, homogeneous assay format for measuring enzyme inhibition. It relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. This method is well-suited for high-throughput screening and provides robust and reproducible data.
Principle of the Assay
In a PDE4 FP assay, a fluorescently labeled cAMP derivative (tracer) is used as the substrate. In its intact, cyclic form, the tracer is small and rotates rapidly in solution, resulting in a low fluorescence polarization value. When PDE4 hydrolyzes the phosphodiester bond, the resulting linear AMP-tracer binds to a larger binding agent, leading to a significant decrease in its rotational speed and a corresponding increase in the fluorescence polarization signal. The presence of a PDE4 inhibitor prevents the hydrolysis of the tracer, thus keeping the polarization signal low.
Materials and Reagents
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Fluorescently labeled cAMP (tracer)
-
Binding Agent (specific for the linearized, phosphorylated tracer)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Test compounds (e-g., 7-methoxybenzofuran derivatives, Rolipram) dissolved in DMSO
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Assay Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (Rolipram) in DMSO.
-
Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the desired concentration in pre-chilled assay buffer.
-
Assay Reaction:
-
Add 2 µL of the diluted test compounds or DMSO (for control wells) to the microplate wells.
-
Add 4 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 4 µL of the fluorescently labeled cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the enzymatic reaction by adding 10 µL of the binding agent solution to all wells.
-
Incubate the plate at room temperature for 60-90 minutes to allow for the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Reproducibility of PDE4 Inhibition Assays
The reproducibility of an in vitro assay is a critical factor for the reliable characterization of potential drug candidates. Several parameters are used to assess the quality and reproducibility of an assay, including the Z'-factor, signal-to-background ratio, and inter- and intra-assay variability.
While specific reproducibility data for assays involving 7-Methoxybenzofuran-4-amine and its derivatives are not extensively published, the general principles of assay validation and a comparison of different assay formats provide insights into the expected reproducibility.
A study comparing an IMAP (a type of FP assay) with a Scintillation Proximity Assay (SPA) for PDE4B and PDE4D found a high degree of correlation in the measured pIC50 values for a range of compounds, with linear regression coefficients of 0.966 for PDE4B and 0.971 for PDE4D.[4] This indicates that well-optimized PDE4 assays can yield highly reproducible results across different platforms.
Factors Influencing Assay Reproducibility:
-
Reagent Quality: The purity and stability of the enzyme, substrate, and other reagents are paramount.
-
Assay Conditions: Minor variations in temperature, incubation times, and reagent concentrations can significantly impact the results.
-
Liquid Handling: The accuracy and precision of automated or manual pipetting steps are crucial, especially in low-volume assays.
-
Compound Properties: The solubility and stability of the test compounds in the assay buffer can affect their apparent potency.
-
Data Analysis: The method used to calculate IC50 values and the proper use of controls are essential for obtaining consistent results.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The cAMP signaling pathway and the role of PDE4 inhibition.
References
- 1. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
A Comparative Analysis of Aminobenzofuran Derivatives: Structure-Activity Relationships in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds. Among its various derivatives, aminobenzofurans have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different aminobenzofuran derivatives, focusing on their potential as P-glycoprotein inhibitors, anticancer agents, and cholinesterase inhibitors. The information is supported by experimental data and detailed protocols to aid in the design and development of novel therapeutics.
I. P-Glycoprotein (P-gp) Inhibition
Overexpression of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a major mechanism behind multidrug resistance (MDR) in cancer cells. P-gp functions as an efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[1][2] Novel 2-aminobenzofuran derivatives have been investigated for their ability to inhibit P-gp and reverse MDR.
Structure-Activity Relationship of 2-Aminobenzofuran Derivatives as P-gp Inhibitors
A study on novel 2-aminobenzofuran derivatives revealed that specific structural modifications significantly impact their P-gp inhibitory activity. The most potent compound identified was compound 43 , which demonstrated an 11.12-fold increase in P-gp inhibitory activity at 5 μM, making it 3.6-fold more potent than the known P-gp inhibitor verapamil.[1][2]
Key SAR findings for 2-aminobenzofuran derivatives:
-
Substitution at the 2-amino position: The nature of the substituent on the amino group is crucial for activity.
-
Aromatic substitutions: Modifications on the benzofuran ring and any appended aromatic rings influence the interaction with the P-gp binding site.
Further studies on thiophenylbenzofuran derivatives also identified potent P-gp inhibitors, with compounds 4, 10, and 14 being particularly effective at reversing the MDR phenotype in cancer cell lines.
Quantitative Data for P-gp Inhibition
| Compound | Concentration (µM) | Fold Increase in P-gp Inhibition | Sensitization of Flp-In™-293/MDR cells to Vincristine (fold) | Sensitization of Flp-In™-293/MDR cells to Paclitaxel (fold) | Sensitization of Flp-In™-293/MDR cells to Doxorubicin (fold) |
| 43 | 5 | 11.12 | 17.95 (at 2.5 µM) | 13.68 (at 2.5 µM) | 26.43 (at 2.5 µM) |
Data sourced from a study on novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors.[1][2]
II. Anticancer Activity
Aminobenzofuran derivatives have also shown direct antiproliferative activity against various cancer cell lines. A notable example is a series of aminobenzofuran-containing analogues of proximicins, which have demonstrated potent activity against human glioblastoma cells.
Structure-Activity Relationship of Proximicin Analogues
By replacing the di-furan scaffold of proximicins with an aminobenzofuran moiety, researchers have developed analogues with enhanced antiproliferative activity. The most active compound in one such study was 23(16) .
Key SAR findings for aminobenzofuran-containing proximicin analogues:
-
Replacement of the di-furan scaffold: The introduction of the aminobenzofuran core is well-tolerated and can lead to increased potency.
-
Substitutions on the furan ring: Mono- or di-methyl substitutions on the furan ring attached to the benzofuran unit via a peptide bond resulted in derivatives more active than the parent compounds.
Quantitative Data for Antiproliferative Activity
| Compound | Cell Line | IC50 (µg/mL) |
| 23(16) | U-87 MG (Glioblastoma) | 6.54 |
| Temozolomide (Control) | U-87 MG (Glioblastoma) | 29.19 |
Data sourced from a study on aminobenzofuran-containing analogues of proximicins.
III. Cholinesterase Inhibition for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (ACh) levels contributes to the cognitive deficits observed in patients. Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. Novel 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of these enzymes.
Structure-Activity Relationship of 3-Aminobenzofuran Derivatives
A series of 3-aminobenzofuran derivatives (5a-p) were synthesized and evaluated for their cholinesterase inhibitory activity. The potency of these compounds was found to be highly dependent on the type and position of substituents on the N-benzyl group.
Key SAR findings for 3-aminobenzofuran derivatives:
-
Effect of Substituents on the N-benzyl group:
-
Electron-withdrawing groups (e.g., fluoro, chloro, bromo) generally led to higher potency compared to electron-donating groups (e.g., methyl, methoxy).
-
Fluorobenzyl-containing compounds showed promising activity, with the ortho- and para-substituted derivatives being more potent than the meta-substituted one.
-
The unsubstituted derivative (5a) also showed potent activity against AChE.
-
-
Most Potent Compound: Compound 5f , containing a 2-fluorobenzyl moiety, was the most effective inhibitor against both AChE and BuChE.[3]
Quantitative Data for Cholinesterase Inhibition
| Compound | R group on N-benzyl | AChE IC50 (µM) | BuChE IC50 (µM) |
| 5a | H | 0.81 | 1.23 |
| 5f | 2-F | 0.64 | 0.55 |
| 5g | 3-F | 1.68 | 2.14 |
| 5h | 4-F | 0.75 | 1.02 |
| 5i | 2-Cl | 1.25 | 1.89 |
| 5j | 3-Cl | 2.31 | 3.45 |
| 5k | 4-Cl | 5.67 | 7.81 |
| Donepezil (Control) | - | 0.05 | 3.42 |
Data sourced from a study on novel 3-aminobenzofuran derivatives for the treatment of Alzheimer's disease.[3]
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
P-Glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from MDR cancer cells.
Materials:
-
MDR cancer cell line overexpressing P-gp (e.g., KB-V1, MCF-7/ADR)
-
Parental cancer cell line (e.g., KB-3-1, MCF-7)
-
Rhodamine 123
-
Test compounds (aminobenzofurans)
-
Verapamil (positive control)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the MDR and parental cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or verapamil for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM and incubate for another 1-2 hours at 37°C.
-
Washing: Remove the medium containing the compounds and rhodamine 123 and wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition. Calculate the fold increase in fluorescence.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test compounds (aminobenzofurans)
-
Control drug (e.g., Temozolomide)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the activity of acetylcholinesterase and butyrylcholinesterase and the inhibitory effect of test compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds (aminobenzofurans)
-
Donepezil or Galantamine (positive control)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the respective enzyme solution (AChE or BuChE).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
DTNB Addition: Add 10 µL of DTNB solution to each well.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. Determine the IC50 value for each compound.
V. Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
P-Glycoprotein Mediated Multidrug Resistance
Caption: P-gp mediated multidrug resistance and its inhibition by aminobenzofurans.
Cholinergic Signaling Pathway in Alzheimer's Disease
Caption: Cholinergic synapse and the inhibitory action of 3-aminobenzofurans on AChE.
Experimental Workflow for SAR Studies
Caption: General workflow for structure-activity relationship studies of aminobenzofurans.
References
- 1. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Confirming the Purity and Identity of Synthesized 7-Methoxybenzofuran-4-amine
For researchers and drug development professionals, the unambiguous confirmation of a synthesized compound's identity and purity is a critical, foundational step. This guide provides a comparative framework for the analytical validation of 7-Methoxybenzofuran-4-amine, a novel benzofuran derivative with potential applications in medicinal chemistry. The methodologies, potential impurities, and comparative analyses with alternative benzofuran scaffolds are detailed to support robust scientific investigation.
Identity Confirmation: A Multi-Technique Approach
The identity of synthesized this compound should be rigorously established using a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are presented below.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (H5, H6) with distinct coupling patterns. A singlet for the methoxy group protons. Signals corresponding to the amine protons. A characteristic signal for the furan ring proton (H2 or H3). |
| ¹³C NMR | Resonances for all carbon atoms, including the methoxy carbon, aromatic carbons, and furan ring carbons. The chemical shifts will be influenced by the electron-donating effects of the methoxy and amino groups. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of this compound (C₉H₉NO₂). Characteristic fragmentation patterns involving the loss of CO, CH₃, and HCN. |
| FTIR | Characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the methoxy group and furan ring, and C=C stretching of the aromatic and furan rings. |
Purity Assessment: Identifying and Quantifying Impurities
The purity of the synthesized compound is paramount. A hypothetical synthetic route, based on the synthesis of related benzofurans, is proposed to anticipate potential impurities.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
Based on this hypothetical pathway, potential impurities could include:
-
Starting Materials: Unreacted 2-hydroxy-3-methoxybenzonitrile.
-
Intermediates: Incompletely reacted 2-hydroxy-3-methoxy-4-nitrobenzonitrile or 7-methoxy-4-nitrobenzofuran.
-
Side Products: Isomeric products from non-selective nitration or side reactions during cyclization.
Table 2: Analytical Techniques for Purity Determination
| Technique | Application |
| HPLC | To determine the percentage purity of the final product and quantify any impurities. A gradient method with a suitable C18 column is recommended. |
| LC-MS | To identify the mass of any impurity peaks observed in the HPLC chromatogram, aiding in their structural elucidation. |
| TLC | A rapid and simple method for monitoring the progress of the reaction and for preliminary purity assessment. |
Comparison with Alternative Benzofuran Scaffolds
The biological and pharmacological properties of this compound can be benchmarked against other known benzofuran derivatives.
Table 3: Comparison of this compound with Alternative Benzofuran Derivatives
| Compound | Key Structural Features | Reported Biological Activities/Applications |
| This compound (Hypothetical) | Methoxy and amino groups on the benzene ring. | Potential for diverse biological activities based on the benzofuran scaffold. |
| 7-Hydroxybenzofuran | A hydroxyl group at the 7-position. | Precursor for various derivatives with reported biological activities. |
| 7-Chlorobenzofuran | A chlorine atom at the 7-position. | A building block for more complex molecules in medicinal chemistry. |
| Benzofuran-based PDE4 Inhibitors | Carboxamide functional group at the 4-position. | Investigated for the potential treatment of asthma.[1] |
Experimental Protocols
General Analytical HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
General LC-MS Method
-
LC System: As described for the HPLC method.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
General ¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Frequency: 400 MHz or higher.
-
Internal Standard: Tetramethylsilane (TMS).
Logical Workflow for Compound Validation
Caption: Workflow for the validation of synthesized compounds.
References
In Vivo Efficacy of Benzofuran Derivative in Preclinical Cancer Models: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo activity of a representative benzofuran derivative, Compound S6, against established anticancer agents in hepatocellular carcinoma (HCC) models. The data presented is compiled from preclinical studies to highlight the potential of this compound class and provide a framework for further investigation.
The therapeutic landscape of hepatocellular carcinoma (HCC) continues to evolve, with a growing need for novel therapeutic agents that can overcome resistance and improve patient outcomes. Benzofuran derivatives have emerged as a promising class of compounds with diverse biological activities, including potent anticancer effects.[1] This guide focuses on the in vivo validation of a specific benzofuran derivative, Compound S6, a novel Aurora B kinase inhibitor, and compares its preclinical performance with an alternative Aurora B kinase inhibitor, Barasertib (AZD1152), and a standard-of-care multi-kinase inhibitor, Sorafenib.
Comparative Efficacy in Xenograft Models
The following table summarizes the in vivo efficacy of the benzofuran derivative S6 and its comparators in preclinical models of liver cancer. It is important to note that the data is compiled from separate studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Target(s) | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound S6 | Aurora B Kinase | Nude Mice (Subcutaneous Xenograft) | QGY-7401 (Hepatocellular Carcinoma) | Not explicitly stated | Growth suppression observed | [2] |
| Barasertib (AZD1152) | Aurora B Kinase | Nude Mice (Subcutaneous Xenograft) | SW620 (Colorectal Carcinoma) | 150 mg/kg/day (s.c. infusion over 48h) | 79% | [3] |
| Nude Mice (Subcutaneous Xenograft) | HCT116 (Colorectal Carcinoma) | 150 mg/kg/day (s.c. infusion over 48h) | 60% | [3] | ||
| Nude Mice (Subcutaneous Xenograft) | Colo205 (Colorectal Carcinoma) | 150 mg/kg/day (s.c. infusion over 48h) | 81% | [3] | ||
| Orthotopic Liver Xenograft | Human HCC cell lines | Not explicitly stated | Significantly decelerated tumor growth | [4] | ||
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF) | Nude Mice (Subcutaneous Xenograft) | PLC/PRF/5 (Hepatocellular Carcinoma) | 100 mg/kg/day (oral) | Significant tumor growth inhibition | [5] |
| Patient-Derived Xenograft (PDX) | HCC-PDX models | N/A | 30 mg/kg/day (oral) | Significant TGI in 7/10 models | [6] |
Experimental Protocols
The following is a generalized protocol for a subcutaneous xenograft model used to evaluate the in vivo efficacy of anticancer compounds, based on common practices described in the cited literature.[7][8][9][10]
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., QGY-7401 hepatocellular carcinoma) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 70-80% confluency, harvested using trypsin-EDTA, and washed with phosphate-buffered saline (PBS).
-
Cell viability is assessed using a trypan blue exclusion assay.
-
Cells are resuspended in a sterile solution (e.g., PBS or serum-free medium) at the desired concentration for injection (typically 1-5 x 10⁷ cells/mL). For some cell lines, a 1:1 mixture with Matrigel may be used to enhance tumor establishment.[9]
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used. Animals are allowed an acclimatization period upon arrival.
-
The inoculation area, usually the flank, is sterilized.
-
A suspension of 1-5 x 10⁶ cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.
3. Tumor Growth Monitoring and Treatment Administration:
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with digital calipers.
-
Tumor volume is calculated using the formula: Volume = (width)² x length / 2.[7]
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), animals are randomized into treatment and control groups.
-
The investigational compound (e.g., Compound S6) and comparator drugs are administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage, or subcutaneous infusion). The vehicle used for the drug formulation is administered to the control group.
4. Efficacy Evaluation and Endpoint:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
The study is terminated when tumors in the control group reach a maximum allowable size, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
Mechanism of Action: Aurora B Kinase Inhibition
Compound S6 and Barasertib exert their anticancer effects by inhibiting Aurora B kinase, a key regulator of mitosis.[2][4] Aurora B is a component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cytokinesis.
Caption: Aurora B kinase signaling pathway and its inhibition.
Inhibition of Aurora B kinase disrupts these processes, leading to defects in chromosome alignment, failed cytokinesis, and the formation of polyploid cells, which ultimately triggers apoptosis (programmed cell death).[2][11] This mechanism provides a targeted approach to eliminating cancer cells, which often exhibit high rates of proliferation.
Experimental Workflow
The in vivo validation of a novel compound like 7-Methoxybenzofuran-4-amine or its derivatives follows a structured workflow to assess its therapeutic potential.
Caption: In vivo validation workflow for novel anticancer compounds.
This workflow ensures a systematic evaluation of a compound's efficacy and safety profile in a preclinical setting before consideration for further development.
References
- 1. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 2. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 11. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Potent Tyrosinase Inhibitors: A Comparative Analysis of 7-Methoxybenzofuran Derivatives
In the quest for novel and effective agents to modulate melanin production, researchers have turned their attention to a promising class of compounds: 7-methoxybenzofuran derivatives. Aberrant melanogenesis, often resulting from the overactivity of the tyrosinase enzyme, can lead to hyperpigmentation disorders. The development of potent tyrosinase inhibitors is a key strategy in dermatology and cosmetology to address these conditions. This guide provides a comparative analysis of the tyrosinase inhibitory activity of a series of novel 7-methoxybenzofuran-triazole tethered N-phenylacetamides, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Activity
A series of ten novel 7-methoxybenzofuran derivatives, designated 16(a-j), were synthesized and evaluated for their in vitro tyrosinase inhibitory potential. The half-maximal inhibitory concentration (IC50) values were determined and compared against the well-established tyrosinase inhibitors, kojic acid and ascorbic acid. The results, summarized in the table below, demonstrate that all synthesized derivatives exhibit significantly greater inhibitory potency than the standards.[1][2][3]
| Compound | Substitution on Phenylacetamide Ring | IC50 (μM) ± SD |
| 16h | 2-methoxy | 0.39 ± 1.45 |
| 16f | 3-nitro | 0.76 ± 1.71 |
| 16g | 4-bromo | 1.08 ± 4.09 |
| 16b | 2,4-dimethyl | 1.58 ± 5.38 |
| 16j | 4-methyl | 1.70 ± 3.93 |
| 16a | 3,4-dimethyl | 1.82 ± 5.42 |
| 16i | 2-methyl-5-nitro | 2.12 ± 5.78 |
| 16e | 4-chloro | 4.88 ± 1.14 |
| 16c | 2-methyl 5-nitro | Not specified |
| 16d | 3,4-dichloro | Not specified |
| Kojic Acid (Standard) | - | 30.34 ± 1.00 |
| Ascorbic Acid (Standard) | - | 11.5 ± 1.00 |
The data clearly indicates that compound 16h , with a 2-methoxy substitution, is the most potent inhibitor in the series, with an IC50 value of 0.39 ± 1.45 μM.[1] This is followed by compound 16f , which has a 3-nitro substitution and an IC50 of 0.76 ± 1.71 μM.[1] Notably, all synthesized compounds demonstrated superior inhibitory activity compared to both kojic acid (IC50 = 30.34 ± 1.00 μM) and ascorbic acid (IC50 = 11.5 ± 1.00 μM).[1][2][3]
Experimental Protocols
The tyrosinase inhibitory activity of the 7-methoxybenzofuran derivatives was assessed using a well-established in vitro spectrophotometric assay.
Mushroom Tyrosinase Inhibition Assay:
The assay was performed in a 96-well microplate.[4] Each well contained a reaction mixture consisting of 170 µL of a solution containing either 1 mM L-tyrosine or L-DOPA in a 50 mM phosphate buffer (pH 6.5).[4] To this, 10 µL of various concentrations of the test compounds (ranging from 0.0005 to 50 µM) were added, followed by 20 µL of mushroom tyrosinase (1000 units/mL) in the same phosphate buffer.[4] The reaction mixtures were then incubated at 37°C for 30 minutes.[4] The amount of dopachrome produced was quantified by measuring the absorbance at 492 nm using a microplate reader.[4] The percentage of tyrosinase inhibition was calculated using the formula:
% Inhibition = (1 - Abssample / Abscontrol) x 100% [4]
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined from the dose-response curves.
Visualizing the Experimental Workflow and Structure-Activity Relationship
To further elucidate the experimental process and the key findings from the structure-activity relationship (SAR) analysis, the following diagrams are provided.
Caption: Experimental workflow for in vitro tyrosinase inhibition assay.
Caption: Structure-activity relationship of 7-methoxybenzofuran derivatives.
Structure-Activity Relationship (SAR) Insights
The SAR analysis revealed several key insights into the structural features influencing the tyrosinase inhibitory activity of these 7-methoxybenzofuran derivatives.[1]
-
Impact of Methoxy Substitution: The presence of a methoxy group at the ortho position (compound 16h ) of the N-phenylacetamide ring resulted in the most potent inhibitory activity.[1] This suggests that an electron-donating group at this position enhances the binding affinity to the tyrosinase enzyme.
-
Influence of Nitro Group: A strong electron-withdrawing nitro group at the meta position (compound 16f ) also led to high inhibitory potency, indicating that the electronic properties and position of the substituent play a crucial role.[1]
-
Effect of Halogen and Alkyl Substituents: Halogen (bromo and chloro) and alkyl (methyl) substitutions at the para position generally resulted in moderate to good inhibitory activity.[1] For instance, the 4-bromo derivative (16g ) showed promising inhibition with an IC50 of 1.08 ± 4.09 μM.[1]
References
- 1. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Methoxybenzofuran-4-amine: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 7-Methoxybenzofuran-4-amine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on its chemical class—aromatic amine and substituted benzofuran—is imperative. This guide provides essential procedural steps for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Prior to any handling or disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For small quantities, in-lab chemical degradation may be an option, followed by disposal as hazardous waste.
1. Waste Segregation and Storage:
-
Isolate: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Containerize: Use a clearly labeled, sealed, and compatible container for waste accumulation. The label should include "Hazardous Waste," the chemical name "this compound," and the accumulation start date.
-
Store Safely: Store the waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents and acids.
2. On-Site Chemical Degradation (for small quantities):
Aromatic amines can be degraded through oxidation. A common laboratory method involves the use of potassium permanganate.
Experimental Protocol: Degradation of Aromatic Amines
-
Preparation: In a suitable flask and within a fume hood, prepare a 1.7 N sulfuric acid solution. Dissolve the this compound waste in this acidic solution.
-
Oxidation: Slowly add a 0.2 M potassium permanganate solution to the amine solution with constant stirring. Continue adding the permanganate solution until a purple color persists, indicating an excess of the oxidizing agent.
-
Neutralization of Excess Permanganate: Allow the mixture to stand at room temperature for a minimum of 8 hours. Afterwards, cautiously add solid sodium bisulfite in small portions until the purple color disappears.
-
Final Disposal: The resulting solution should be considered hazardous waste. Neutralize it to a pH between 6.0 and 8.0 with a suitable base (e.g., sodium hydroxide solution) before transferring it to a labeled hazardous waste container for collection by a licensed disposal service.
3. Professional Disposal Service:
For larger quantities or if in-lab degradation is not feasible, arranging for professional disposal is the mandatory route.
-
Contact: Engage a certified hazardous waste disposal company. Provide them with as much information as possible about the waste, including its chemical nature as a substituted benzofuran and an aromatic amine.
-
Packaging: Follow the specific packaging and labeling instructions provided by the disposal company to ensure compliance with transportation regulations.
Quantitative Data Summary
| Parameter | Recommendation | Source/Rationale |
| Storage Time Limit | Follow institutional guidelines | Prudent laboratory practice |
| Degradation Scale | Small laboratory scale only | Safety and efficacy of the method |
| Sulfuric Acid Concentration | 1.7 N | Chemical Waste Disposal Guidelines[1] |
| Potassium Permanganate Concentration | 0.2 M | Chemical Waste Disposal Guidelines[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | General laboratory safety protocols |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general principles for handling aromatic amines and substituted benzofurans. Always consult your institution's specific safety and disposal protocols and, if available, the Safety Data Sheet for the compound. If in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Personal protective equipment for handling 7-Methoxybenzofuran-4-amine
Essential Safety and Handling Guide for 7-Methoxybenzofuran-4-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of related aromatic amines and furan derivatives and are intended to ensure the highest level of safety in the laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a compound that combines the structural features of an aromatic amine and a benzofuran. Aromatic amines are known for their potential toxicity, including carcinogenicity and mutagenicity, while furans can be flammable, toxic, and may form explosive peroxides over time.[1][2] Therefore, a stringent approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][3] | Protects against splashes of the chemical and potential vapors, which can be irritating or toxic. A face shield offers a broader range of protection for the entire face.[3] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber), a flame-retardant lab coat, long pants, and closed-toe shoes.[1][3][4][5] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[1] Flame-retardant clothing is essential due to the potential flammability of furan compounds.[1] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used, especially when handling the solid or in areas with inadequate ventilation.[1][6] | Minimizes the inhalation of potentially harmful vapors or dust.[6] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that the safety data sheets (SDS) for related compounds (aromatic amines, benzofurans) have been reviewed.[7][8] All necessary PPE must be readily available and inspected for integrity.[9] The work area, typically a certified chemical fume hood, should be clean and uncluttered.[1]
-
Engineering Controls: All handling of this compound should be conducted within a properly functioning chemical fume hood to control vapor and dust exposure.[1] Use of a blast shield is recommended if there is a potential for peroxide formation and detonation.[1]
-
Weighing and Transfer: When weighing the solid compound, do so in a ventilated enclosure or a fume hood to prevent inhalation of dust. Use non-sparking tools to handle the material.[10][11]
-
Dissolving and Reactions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, ensure adequate cooling.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[9] Decontaminate all surfaces and equipment that came into contact with the chemical.
Storage and Disposal Plan
Proper storage and waste disposal are crucial for maintaining a safe laboratory environment.
Storage Requirements:
| Storage Parameter | Specification | Rationale |
| Location | Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][12] | Minimizes the risk of fire and degradation of the compound. |
| Container | Keep in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., nitrogen or argon).[1][7] | Protects the compound from air and light, which can promote degradation and peroxide formation.[1][2] |
| Compatibility | Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] | Prevents potentially hazardous chemical reactions. |
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and reaction byproducts, must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: The hazardous waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[8]
-
Spill Management: In case of a spill, evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[7] For large spills, contact the institution's environmental health and safety department.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. wcu.edu [wcu.edu]
- 2. scribd.com [scribd.com]
- 3. hsa.ie [hsa.ie]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. youtube.com [youtube.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Benzofuran, 7-methyl-4-(1-methylethyl)- (9CI) SDS, 116496-19-6 Safety Data Sheets - ECHEMI [echemi.com]
- 12. chemos.de [chemos.de]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
